4-Chloro-3-sulfamoylbenzoic acid
Description
structure
Structure
3D Structure
Propriétés
IUPAC Name |
4-chloro-3-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQAWINGVCDTTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152881 | |
| Record name | Sulfamido-3-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1205-30-7 | |
| Record name | 4-Chloro-3-sulfamoylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1205-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfamido-3-chlorobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamido-3-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5-sulphamoylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-3-(AMINOSULFONYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q45HDN52UH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-3-sulfamoylbenzoic acid, a key chemical intermediate in the pharmaceutical industry. This document details its chemical synonyms and identifiers, physicochemical properties, synthesis and purification protocols, and its role in biological signaling pathways.
Chemical Synonyms and Identifiers
A variety of names and identifiers are used to refer to this compound in scientific literature and chemical databases. The following table summarizes the most common synonyms and reference numbers.
| Identifier Type | Identifier |
| IUPAC Name | This compound[1] |
| CAS Number | 1205-30-7[1] |
| EC Number | 214-882-1[1] |
| PubChem CID | 14568[1] |
| UNII | Q45HDN52UH[1] |
| MeSH Entry Term | sulfamido-3-chlorobenzoic acid[1] |
| Alternative Names | 3-(Aminosulfonyl)-4-chlorobenzoic acid[1][2] |
| 3-Sulfamoyl-4-chlorobenzoic acid[1] | |
| 4-Chloro-3-(aminosulfonyl)benzoic acid | |
| 4-Chloro-5-sulfamoylbenzoic acid[1] | |
| Benzoic acid, 3-(aminosulfonyl)-4-chloro-[1] |
Physicochemical and Biological Data
The following table presents key quantitative data for this compound, including its physicochemical properties and biological activity.
| Property | Value |
| Molecular Formula | C₇H₆ClNO₄S[1] |
| Molecular Weight | 235.64 g/mol [3] |
| Melting Point | 256-258 °C[3] |
| Appearance | White to off-white solid[4] |
| pKa | 3.44 ± 0.10 (Predicted)[4] |
| h-NTPDase1 Inhibition (IC₅₀) | 2.88 ± 0.13 μM (for a derivative) |
| h-NTPDase2 Inhibition (IC₅₀) | Sub-micromolar (for derivatives) |
| h-NTPDase3 Inhibition (IC₅₀) | 0.72 ± 0.11 μM (for a derivative) |
| h-NTPDase8 Inhibition (IC₅₀) | 0.28 ± 0.07 μM (for a derivative) |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
Synthesis of this compound
This protocol describes a common method for the synthesis of this compound starting from p-chlorobenzoic acid.
Materials:
-
p-Chlorobenzoic acid
-
Chlorosulfonic acid
-
Concentrated ammonia water
-
Hydrochloric acid (HCl)
-
Activated carbon
-
Ice
Procedure:
-
Chlorosulfonation: In a suitable reactor, carefully add chlorosulfonic acid. While stirring, gradually add p-chlorobenzoic acid, maintaining the temperature below 40°C.
-
After the addition is complete, slowly heat the mixture to 130°C and maintain this temperature for several hours to complete the reaction.
-
Cool the reaction mixture to room temperature and then pour it onto a mixture of ice and water to precipitate the product, 4-chloro-3-(chlorosulfonyl)benzoic acid.
-
Filter the crude product and wash it with cold water to remove residual chlorosulfonic acid.
-
Amination: Suspend the dried 4-chloro-3-(chlorosulfonyl)benzoic acid in a reactor containing concentrated ammonia water at a temperature below 30°C.
-
Stir the mixture for several hours at 30°C.
-
Decolorization and Precipitation: Heat the mixture to 60°C and add activated carbon. Stir for 30 minutes to decolorize the solution.
-
Cool the mixture and filter to remove the activated carbon.
-
Acidify the filtrate with hydrochloric acid to a pH of 2. This will precipitate the final product, this compound, as a white solid.
-
Purification: Filter the precipitated solid, wash with water, and dry under vacuum.[1]
Purification by Recrystallization
Further purification can be achieved by recrystallization from a suitable solvent such as water or an ethanol-water mixture.
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot solvent.
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Analytical Methods
The purity and identity of this compound can be confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A common method for assessing purity. A reverse-phase C18 column can be used with a mobile phase consisting of an acetonitrile/water gradient and a UV detector.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, confirming its identity.[5]
Signaling Pathways and Mechanisms of Action
This compound is a versatile molecule with activities related to loop diuretics and as an inhibitor of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases).
Mechanism of Action as a Loop Diuretic Analog
As a sulfonamide derivative, this compound is structurally related to loop diuretics. These diuretics act on the thick ascending limb of the loop of Henle in the kidney. They inhibit the Na⁺-K⁺-2Cl⁻ symporter (NKCC2), which is responsible for reabsorbing these ions from the tubular fluid. By blocking this transporter, loop diuretics increase the excretion of Na⁺, K⁺, Cl⁻, and water, leading to a potent diuretic effect.
Caption: Mechanism of action of loop diuretic analogs.
Inhibition of Purinergic Signaling via NTPDases
Extracellular nucleotides like ATP and ADP play crucial roles in cell-to-cell communication through purinergic signaling. Their signaling is terminated by ectonucleotidases, including the NTPDase family, which hydrolyze these molecules. This compound and its derivatives have been shown to inhibit NTPDases. This inhibition leads to an accumulation of extracellular ATP and ADP, prolonging their signaling effects. This mechanism is a target for therapeutic intervention in conditions such as thrombosis, inflammation, and cancer.[6]
Caption: Inhibition of NTPDase in the purinergic signaling pathway.
This guide provides foundational information for professionals working with this compound. For further details on specific applications and safety handling, consulting the primary literature and safety data sheets is recommended.
References
- 1. Cellular mechanism of action of loop diuretics: implications for drug effectiveness and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Loop diuretic - Wikipedia [en.wikipedia.org]
- 4. Loop Diuretics Unique Mechanism of Action [japi.org]
- 5. This compound | C7H6ClNO4S | CID 14568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
An In-depth Technical Guide on the Solubility of 4-Chloro-3-sulfamoylbenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-sulfamoylbenzoic acid, a compound of significant interest in pharmaceutical development, is primarily known as a key impurity and metabolite of several diuretic drugs. Its chemical structure, featuring a carboxylic acid group, a sulfamoyl group, and a chlorine atom attached to a benzene ring, governs its physicochemical properties, including its solubility in various solvents. Understanding the solubility of this compound is critical for a range of applications, from designing efficient synthesis and purification processes to developing analytical methods for its detection and quantification.
This technical guide provides a summary of the currently available information regarding the solubility of this compound in organic solvents. While specific quantitative solubility data is not widely available in publicly accessible literature, this document compiles the existing qualitative information and presents a general methodology for determining solubility, which can be adapted by researchers in their own laboratories.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding the compound's behavior in different solvent systems.
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClNO₄S | [1][2] |
| Molecular Weight | 235.64 g/mol | [2] |
| Melting Point | 256-258 °C | [2][3] |
| Appearance | White to Off-White Solid/Powder | [4] |
| pKa | 2.82 ± 0.10 (Predicted) | [5] |
Solubility Data
Based on an extensive review of available scientific literature and chemical databases, specific quantitative solubility data (e.g., in mg/mL or g/100mL) for this compound in a range of common organic solvents is not readily reported.
However, qualitative solubility information is available for structurally related compounds, which can provide some indication of the expected solubility behavior of this compound. For instance, the related compound 4-chloro-3-nitrobenzoic acid is reported to be soluble in organic solvents such as ethanol, methanol, and acetone.[6][7] Another related compound, 4-Chloro-3-nitro-5-sulphamoylbenzoic acid, is described as slightly soluble in DMSO and Methanol.[5]
Given the presence of both a polar carboxylic acid and a sulfamoyl group, it is anticipated that this compound will exhibit some degree of solubility in polar organic solvents. The acidic nature of the carboxylic acid group suggests that its solubility will be pH-dependent in aqueous and protic solvent systems.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following is a general experimental protocol for determining the equilibrium solubility of a compound in a given solvent. This method is widely accepted and can be adapted for this compound.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s) (e.g., methanol, ethanol, acetone, ethyl acetate, DMSO)
-
Scintillation vials or other suitable sealed containers
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the solid from the liquid phase, centrifuge the samples at a high speed.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.
-
-
Analysis:
-
Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC method to determine the concentration of the compound.
-
-
Calculation:
-
Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis of the standard solutions against their known concentrations.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a chemical compound.
Caption: General workflow for experimental solubility determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented in the public domain, this guide provides the available qualitative context and a robust, general experimental protocol for its determination. The provided workflow and physicochemical data will aid researchers and drug development professionals in designing appropriate experimental plans to ascertain the solubility of this compound, which is a crucial parameter for its synthesis, purification, and analytical characterization. The generation of such data would be a valuable contribution to the scientific community.
References
- 1. This compound | C7H6ClNO4S | CID 14568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 1205-30-7 [sigmaaldrich.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. echemi.com [echemi.com]
- 5. 4-Chloro-3-nitro-5-sulphamoylbenzoic acid | 22892-96-2 [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. sdichem.com [sdichem.com]
An In-depth Technical Guide on the Mechanism of Action of 4-Chloro-3-sulfamoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-sulfamoylbenzoic acid is a key chemical entity underpinning the activity of several clinically important diuretic agents. As the major active metabolite of the antihypertensive drug tripamide, its pharmacological profile is of significant interest. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its primary role as an inhibitor of the Na+-K+-2Cl- cotransporter (NKCC2) in the nephron, leading to its diuretic and natriuretic effects. Additionally, this document explores its secondary activity as a carbonic anhydrase inhibitor. Detailed experimental protocols for assessing these activities, quantitative data from related compounds, and diagrammatic representations of the relevant pathways and processes are presented to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
This compound is a sulfamoylbenzoic acid derivative that serves as a fundamental scaffold for various diuretic drugs. It is recognized as the principal metabolite of the antihypertensive agent tripamide, contributing significantly to its therapeutic effects. The diuretic and antihypertensive properties of compounds based on this structure are primarily attributed to their interaction with key ion transporters in the renal tubules, leading to alterations in electrolyte and water reabsorption.
This guide will delve into the molecular mechanisms of this compound, providing a detailed examination of its primary and secondary pharmacological targets, a summary of relevant quantitative data, and methodologies for its study.
Primary Mechanism of Action: Inhibition of the Na+-K+-2Cl- Cotransporter (NKCC2)
The principal mechanism of action of this compound, consistent with its classification as a loop diuretic-like compound, is the inhibition of the Na+-K+-2Cl- cotransporter, specifically the NKCC2 isoform found in the thick ascending limb of the loop of Henle in the kidney.
The Role of NKCC2 in Renal Physiology
NKCC2 is a membrane transport protein that plays a crucial role in the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood. This process is vital for maintaining electrolyte balance and for the generation of the corticomedullary osmotic gradient, which is essential for the kidney's ability to concentrate urine.
Molecular Interaction and Consequence of Inhibition
This compound and its derivatives competitively inhibit the chloride-binding site on the NKCC2 transporter. This inhibition blocks the reabsorption of Na+, K+, and 2Cl- ions, leading to an increased concentration of these electrolytes in the tubular fluid. The osmotic pressure exerted by these ions retains water in the tubule, resulting in a potent diuretic effect (natriuresis and diuresis). The increased delivery of sodium to the distal nephron also indirectly enhances the excretion of potassium and hydrogen ions.
Quantitative Data on NKCC2 Inhibition
| Diuretic Agent | Target | pIC50 | IC50 (µM) |
| Bumetanide | NKCC2 | 6.48 | ~0.33 |
| Piretanide | NKCC2 | 5.97 | ~1.07 |
| Furosemide | NKCC2 | 5.15 | ~7.08 |
Table 1: pIC50 and IC50 values of common loop diuretics for the Na+-K+-2Cl- cotransporter (NKCC2). Data is indicative of the expected range of activity for this compound.
Experimental Protocol for Measuring NKCC2 Inhibition
A common method to assess the inhibitory activity of compounds on NKCC2 is the rubidium (86Rb+) uptake assay in cells expressing the transporter.
Objective: To determine the IC50 value of a test compound for NKCC2.
Materials:
-
HEK-293 cells stably transfected with human NKCC2.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution).
-
86RbCl (radioactive tracer).
-
Test compound (this compound).
-
Bumetanide (positive control).
-
Scintillation counter and vials.
Procedure:
-
Cell Culture: Culture HEK-293-NKCC2 cells to confluence in appropriate multi-well plates.
-
Pre-incubation: Wash the cells with a pre-incubation buffer and then incubate them in a buffer containing varying concentrations of the test compound or bumetanide for a specified time (e.g., 15-30 minutes) at 37°C.
-
Uptake Assay: Initiate the uptake by adding the assay buffer containing 86Rb+ and the respective concentrations of the test compound. Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold wash buffer.
-
Lysis and Measurement: Lyse the cells and measure the intracellular 86Rb+ concentration using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of 86Rb+ uptake against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Secondary Mechanism of Action: Carbonic Anhydrase Inhibition
Derivatives of this compound have been shown to be potent inhibitors of carbonic anhydrase (CA) isozymes.[1] This suggests a potential secondary mechanism of action that could contribute to its overall pharmacological profile.
The Role of Carbonic Anhydrase in the Kidney
Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. In the proximal convoluted tubule of the kidney, CA isozymes (primarily CA II and CA IV) are crucial for the reabsorption of sodium bicarbonate.
Consequence of Carbonic Anhydrase Inhibition
Inhibition of carbonic anhydrase in the proximal tubule leads to a decrease in the reabsorption of sodium bicarbonate, resulting in a mild diuretic effect and an increase in urinary pH (alkalinization of the urine). While this effect is generally weaker than the inhibition of NKCC2, it can contribute to the overall diuretic and natriuretic response.
Quantitative Data on Carbonic Anhydrase Inhibition
Studies on derivatives of this compound have demonstrated their inhibitory activity against various carbonic anhydrase isozymes.
| Compound Derivative | CA I (Ki, nM) | CA II (Ki, nM) | CA IV (Ki, nM) |
| Derivative 1 | 25.4 | 8.9 | 4.3 |
| Derivative 2 | 12.8 | 3.2 | 1.5 |
| Derivative 3 | 9.7 | 1.8 | 0.9 |
Table 2: Inhibition constants (Ki) of some this compound derivatives against human carbonic anhydrase isozymes I, II, and IV.[1] Note: Data for the parent compound is not specified in the cited literature.
Experimental Protocol for Measuring Carbonic Anhydrase Inhibition
A common method for determining the inhibition constants of CA inhibitors is the stopped-flow CO2 hydration assay.
Objective: To determine the Ki of a test compound for a specific carbonic anhydrase isozyme.
Materials:
-
Purified recombinant human carbonic anhydrase isozyme (e.g., CA II).
-
Assay buffer (e.g., HEPES or Tris buffer).
-
Phenol red (pH indicator).
-
CO2-saturated water (substrate).
-
Test compound (this compound).
-
Stopped-flow spectrophotometer.
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA isozyme and the test compound.
-
Pre-incubation: Pre-incubate the enzyme with various concentrations of the inhibitor for a sufficient time to allow for binding.
-
Stopped-Flow Assay: In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO2-saturated water containing the pH indicator.
-
Measurement: Monitor the change in absorbance of the pH indicator over time as the hydration of CO2 by the enzyme causes a pH shift.
-
Data Analysis: Determine the initial rates of the reaction at different inhibitor concentrations. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation or by non-linear regression analysis of the rate data.
Structure-Activity Relationship
The diuretic activity of this compound and its derivatives is closely linked to its chemical structure. The sulfamoyl (-SO2NH2) group is essential for its interaction with the NKCC2 transporter. The chloro and carboxylic acid moieties also play crucial roles in the molecule's binding affinity and pharmacokinetic properties. Modifications to these groups can significantly alter the potency and selectivity of the compound as a diuretic.
Conclusion
This compound exerts its primary diuretic effect through the potent inhibition of the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. This action leads to a significant increase in the excretion of sodium, chloride, and water. Furthermore, its ability to inhibit carbonic anhydrase in the proximal tubule presents a secondary mechanism that can contribute to its overall pharmacological profile. The quantitative data from related compounds and the detailed experimental protocols provided in this guide offer a solid foundation for further research and development of novel diuretic agents based on this important chemical scaffold. Future studies should aim to determine the specific inhibitory constants of this compound for NKCC2 to more precisely characterize its potency.
References
Biological activity of 4-Chloro-3-sulfamoylbenzoic acid derivatives
An In-depth Technical Guide on the Biological Activity of 4-Chloro-3-sulfamoylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the diverse biological activities of derivatives based on the this compound scaffold. This core structure is a key component in a variety of therapeutically significant molecules, demonstrating a broad spectrum of activity that includes enzyme inhibition, anticancer properties, and antimicrobial effects. This document details the quantitative data from key studies, outlines the experimental protocols used for their determination, and visualizes the underlying mechanisms and workflows.
Carbonic Anhydrase Inhibition
Derivatives of this compound are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in pH regulation, fluid secretion, and CO2 transport.[1][2][3] Isoforms such as CA II and IV are involved in aqueous humor secretion in the eye, making them targets for anti-glaucoma drugs.[4] Meanwhile, tumor-associated isoforms like CA IX and XII are implicated in cancer progression by regulating pH in the hypoxic tumor microenvironment.[2][5]
Data Presentation: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms
The following table summarizes the inhibitory potency (Kᵢ) of selected this compound derivatives against key human CA isoforms.
| Compound ID/Description | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Lasamide (1) | 105.3 | 12.4 | 3.5 | 4.9 | [5] |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | [5] |
| Derivative 11 (oxime ester) | >10000 | 2546 | 50.6 | 6.8 | [5] |
| 4-chloro-3-sulfamoyl benzenecarboxamides | Generally higher affinity for CA I than CA II | Low nanomolar affinity | - | Low nanomolar affinity | [4] |
Note: Data is compiled from multiple sources and represents a selection of derivatives. Direct comparison requires consideration of the specific assay conditions in each study.
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay
This method measures the catalytic activity of CA isozymes by observing the pH change resulting from the CO₂ hydration reaction.[5][6]
Principle: The assay follows the proton production as CO₂ is converted to bicarbonate. A pH indicator (like phenol red) is used in a buffered solution, and the rate of color change upon addition of a CO₂-saturated solution is measured spectrophotometrically. The inhibition constant (Kᵢ) is determined by measuring the enzyme's catalytic rate at various inhibitor concentrations.
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant human CA isozymes
-
HEPES or TRIS buffer
-
pH indicator (e.g., phenol red)
-
Sodium sulfate (to maintain ionic strength)
-
CO₂-saturated water
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a solution containing the CA enzyme, buffer, pH indicator, and sodium sulfate.
-
Reaction Initiation: This enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated water solution in the stopped-flow instrument.
-
Data Acquisition: The instrument records the absorbance change of the pH indicator over time, reflecting the pH drop from H⁺ ion generation.
-
Rate Calculation: The initial rates of the catalytic reaction are determined from the slope of the absorbance curve.
-
Kᵢ Determination: The IC₅₀ values are calculated by plotting the enzyme activity against a range of inhibitor concentrations. These are then converted to Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant.
Visualization: Mechanism of Carbonic Anhydrase Inhibition
The following diagram illustrates the general mechanism by which sulfonamide-based inhibitors, including this compound derivatives, interact with the active site of carbonic anhydrase.
Caption: Sulfonamide inhibitor coordinating with the zinc ion in the CA active site.
Inhibition of Human Ecto-Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)
Certain derivatives of this compound have been identified as potent and selective inhibitors of h-NTPDases. These enzymes are involved in regulating purinergic signaling by hydrolyzing extracellular nucleotides. Their dysregulation is linked to various pathological conditions, including thrombosis, inflammation, and cancer.[7]
Data Presentation: Inhibition of h-NTPDase Isoforms
The table below presents the half-maximal inhibitory concentrations (IC₅₀) for representative sulfamoyl benzamide derivatives against four h-NTPDase isoforms.
| Compound ID | Description | h-NTPDase1 (IC₅₀, µM) | h-NTPDase2 (IC₅₀, µM) | h-NTPDase3 (IC₅₀, µM) | h-NTPDase8 (IC₅₀, µM) | Reference |
| 3i | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | 2.88 ± 0.13 | > 50 | 0.72 ± 0.11 | > 50 | [7] |
| 2d | 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | > 50 | > 50 | > 50 | 0.28 ± 0.07 | [7] |
| 3f | N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | - | Sub-micromolar | - | - | [7] |
| 3j | 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | - | Sub-micromolar | - | - | [7] |
| 4d | 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | - | Sub-micromolar | - | - | [7] |
Experimental Protocol: h-NTPDase Malachite Green Assay
This colorimetric assay quantifies the amount of inorganic phosphate released from the hydrolysis of ATP by h-NTPDases.
Principle: The amount of phosphate released is directly proportional to enzyme activity. Malachite green dye forms a colored complex with free orthophosphate, which can be measured spectrophotometrically.
Materials:
-
Microplate reader
-
Recombinant h-NTPDase isoforms
-
Tris-HCl buffer (pH 7.4)
-
Calcium chloride (CaCl₂)
-
ATP (substrate)
-
Malachite green reagent
-
Test inhibitor compounds
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, CaCl₂, the test compound at various concentrations, and the h-NTPDase enzyme.
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding ATP to each well. Incubate at a controlled temperature (e.g., 37°C).
-
Reaction Termination and Color Development: Stop the reaction and develop the color by adding the malachite green reagent.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm).
-
IC₅₀ Calculation: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Plot the inhibition percentage against the log of the inhibitor concentration to determine the IC₅₀ value.[7]
Visualization: Experimental Workflow for h-NTPDase Inhibition Assay
The diagram below outlines the key steps in the malachite green-based assay for screening h-NTPDase inhibitors.
Caption: Workflow for the h-NTPDase malachite green inhibition assay.
Anticancer and Antimicrobial Activities
The this compound scaffold is also explored for its potential in developing anticancer and antimicrobial agents. The anticancer effects are often linked to the inhibition of tumor-associated carbonic anhydrases (hCA IX and XII), as previously discussed.[5] Additionally, some derivatives have shown direct cytotoxic effects on cancer cell lines and inhibitory activity against various microbial strains.[8][9]
Data Presentation: Anticancer and Antimicrobial Screening
| Compound/Derivative Class | Activity Type | Target/Strain | Result | Reference |
| This compound (CSBA) | Antibacterial | Gram-positive & Gram-negative bacteria | Reported to have activity | [8] |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Antimicrobial | Gram-positive bacterial strains | Exhibited activity | [9][10] |
| 1,3-oxazole derivative | Antifungal | C. albicans | Exhibited activity | [9][10] |
| Oxime ester derivative 11 | Antiproliferative | MDA-MB-231 (breast cancer) | IC₅₀ = 18.22 µM (under hypoxia) | [5] |
| Oxime ester derivative 12 | Antiproliferative | MDA-MB-231 (breast cancer) | IC₅₀ = 113.2 µM (under hypoxia) | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric test for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
Cell culture medium and supplements (e.g., FBS)
-
96-well cell culture plates
-
MTT solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours to allow formazan crystals to form.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
IC₅₀ Calculation: Determine the concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) by plotting the percentage of cell viability against the log of the compound concentration.
Visualization: Logic Diagram for Antimicrobial Screening
This diagram shows a simplified logical flow for the initial screening of new chemical entities for antimicrobial properties.
Caption: Logical workflow for antimicrobial compound screening.
Other Reported Activities
Beyond the primary activities detailed above, derivatives of the this compound core have been investigated for other pharmacological effects. Notably, hydrazide derivatives of this acid have been patented for their diuretic and saluretic activity , demonstrating an advantageous sodium-to-potassium excretion ratio, which is beneficial for managing hypertension.[11] This diuretic action is mechanistically related to the broader class of sulfonamide diuretics.
Conclusion
The this compound scaffold is a remarkably versatile platform for the development of potent and selective modulators of various biological targets. Its derivatives have demonstrated significant inhibitory activity against clinically relevant enzymes such as carbonic anhydrases and h-NTPDases, highlighting their potential as treatments for glaucoma, cancer, and thrombotic disorders. Furthermore, emerging evidence of their anticancer and antimicrobial properties underscores the broad therapeutic potential of this chemical class. The structure-activity relationships derived from these studies provide a robust foundation for the rational design of next-generation therapeutic agents with improved efficacy and selectivity. Further investigation into the mechanisms of action and in vivo performance is warranted to translate these promising findings into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unibs.it [iris.unibs.it]
- 6. 2.2. Carbonic anhydrase inhibition [bio-protocol.org]
- 7. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]
- 11. CA1332739C - this compound hydrazides, a process for the preparation thereof, pharmaceutical compositions containing them and their use as medicaments - Google Patents [patents.google.com]
The Cornerstone of Modern Diuretics: A Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-sulfamoylbenzoic acid is a key chemical intermediate and a fundamental scaffold in the discovery and development of a major class of diuretic drugs. Its structural framework is the basis for potent loop diuretics, which are essential in the management of edema associated with conditions like congestive heart failure, liver cirrhosis, and renal disease, as well as hypertension. This technical guide provides an in-depth exploration of the role of this compound in diuretic drug discovery, covering its synthesis, mechanism of action, structure-activity relationships, and the experimental protocols used to evaluate the diuretic potential of its derivatives.
Synthesis of this compound and its Derivatives
The synthesis of this compound is a critical first step in the production of many loop diuretics. The general synthetic route involves the chlorosulfonation of 4-chlorobenzoic acid, followed by amination.
General Synthesis of this compound
A common method for the synthesis of this compound begins with 4-chlorobenzoic acid. This starting material is treated with chlorosulfonic acid, leading to the introduction of a chlorosulfonyl group onto the benzene ring, yielding 4-chloro-3-chlorosulfonylbenzoic acid. Subsequent reaction with ammonia replaces the chlorine of the chlorosulfonyl group with an amino group, forming the desired this compound.[1][2][3]
Synthesis of Furosemide and Bumetanide
This compound serves as a crucial precursor in the synthesis of widely used loop diuretics such as furosemide and bumetanide.
-
Furosemide Synthesis: Furosemide is synthesized from 2,4-dichlorobenzoic acid. This is first converted to 5-aminosulfonyl-4,6-dichlorobenzoic acid through reaction with chlorosulfonic acid followed by ammonia. The intermediate is then reacted with furfurylamine to yield furosemide.[2]
-
Bumetanide Synthesis: The synthesis of bumetanide also starts from 4-chlorobenzoic acid. It undergoes sulfonylchlorination and nitration, followed by reaction with ammonia and then sodium phenolate. A subsequent reduction of the nitro group and reaction with butyl alcohol yields bumetanide.[4]
Mechanism of Action
Diuretics derived from the this compound scaffold, primarily the loop diuretics, exert their effects by inhibiting the Na-K-Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys.[4][5][6]
By blocking the NKCC2, these drugs prevent the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood. This leads to an increase in the concentration of these ions in the tubular fluid, which in turn osmotically retains water, leading to increased urine output (diuresis).[7][8] The inhibition of NKCC2 also diminishes the hypertonicity of the renal medulla, further contributing to the diuretic effect by reducing water reabsorption from the collecting duct.[5]
Some sulfonamide-based diuretics, including those derived from this compound, also exhibit inhibitory activity against carbonic anhydrase.[9][10] While this is the primary mechanism for another class of diuretics (carbonic anhydrase inhibitors), this secondary action can contribute to the overall diuretic and electrolyte excretion profile of loop diuretics.
Mechanism of action of loop diuretics.
Structure-Activity Relationships (SAR)
The diuretic potency and pharmacological profile of compounds derived from this compound are highly dependent on the nature and position of substituents on the aromatic ring.
Key SAR observations for furosemide and its analogs include:
-
Carboxylic Acid Group: The free carboxyl group is crucial for the diuretic activity of furosemide.[11]
-
Sulfonamide Group: The sulfonamide group is a common feature in many diuretics and is important for their mechanism of action.[11]
-
Substituents on the Amino Group: The nature of the substituent on the amino group can significantly influence diuretic potency. For instance, in furosemide, the furfuryl group is important for its activity.
-
Lipophilicity: The diuretic activity of furosemide congeners has been shown to have a positive correlation with their lipophilicity, as indicated by the octanol:water partition coefficient (log P).[12]
For bumetanide, the replacement of the chloro group seen in many diuretics with a phenoxy group, which is also an electron-withdrawing group, contributes to its high potency.[11]
Workflow for SAR studies of diuretic compounds.
Quantitative Data
The following tables summarize key quantitative data for furosemide and bumetanide, two prominent diuretics derived from the this compound scaffold.
Table 1: Comparative Potency and Pharmacokinetics of Furosemide and Bumetanide
| Parameter | Furosemide | Bumetanide | Reference(s) |
| Diuretic Potency Ratio | 1 | ~40 | [13] |
| Bioavailability (Oral) | ~40% | ~80% | [14] |
| Time to Peak Effect (Oral) | ~75 min | ~75 min | [14] |
| Duration of Action | 4-6 hours | 4-6 hours | [15] |
| Plasma Protein Binding | 86-91% | 86-91% | [16] |
Table 2: Effects on Urinary Excretion in Dogs (Intravenous Administration)
| Parameter | Furosemide (1.0 mg/kg) | Bumetanide (0.01 mg/kg) | Reference(s) |
| Sodium Reabsorption Decrease | 12% | 13% | [16] |
| Affinity for Kidney (relative to plasma) | Lower | 3-fold higher than furosemide | [16] |
Experimental Protocols
In Vivo Diuretic Activity Assay in Rats
This protocol is a standard method for evaluating the diuretic potential of new chemical entities.
Objective: To determine the diuretic, natriuretic, and kaliuretic activity of a test compound.
Animals: Male or female Wistar albino rats (150-200 g).
Procedure:
-
Animals are fasted overnight with free access to water.
-
The rats are divided into control and test groups.
-
The animals are pre-treated with physiological saline (0.9% NaCl) at an oral dose of 15 mL/kg body weight to ensure hydration.[17]
-
The control group receives the vehicle (e.g., saline), a standard diuretic group receives a known diuretic like furosemide (e.g., 10 mg/kg), and the test groups receive the test compound at various doses.[17]
-
Immediately after administration, each rat is placed in an individual metabolic cage.[17]
-
Urine is collected and the volume is measured at regular intervals (e.g., every hour for 5 hours) and cumulatively.[17][18]
-
The concentration of sodium and potassium in the collected urine is determined using a flame photometer to assess natriuretic and kaliuretic effects.
-
The pH of the urine can also be measured.[17]
In Vitro Carbonic Anhydrase Inhibition Assay
This assay is used to determine if a compound inhibits the carbonic anhydrase enzyme.
Objective: To measure the in vitro inhibitory activity of a test compound against carbonic anhydrase.
Principle: The assay spectrophotometrically measures the CA-catalyzed hydrolysis of p-nitrophenyl acetate to p-nitrophenol.
Procedure:
-
A reaction mixture is prepared containing Tris-sulfate buffer (pH 7.6), the test compound at various concentrations, and a known concentration of carbonic anhydrase.
-
The enzyme and inhibitor are pre-incubated.
-
The reaction is initiated by adding the substrate, p-nitrophenyl acetate.
-
The formation of p-nitrophenol is monitored spectrophotometrically at a specific wavelength.
-
The inhibitory activity is determined by comparing the rate of the reaction in the presence and absence of the inhibitor, and the IC50 value is calculated.[19]
In Vitro Na-K-Cl Cotransporter (NKCC) Inhibition Assay
This assay evaluates the direct inhibitory effect of a compound on the NKCC protein.
Objective: To determine the in vitro inhibitory activity of a test compound against the Na-K-Cl cotransporter.
Method 1: 86Rb Uptake Assay
-
Cells expressing the NKCC1 or NKCC2 transporter (e.g., HEK293 cells) are used.
-
The cells are pre-incubated in an isosmotic saline solution containing ouabain (to inhibit the Na+/K+-ATPase) with and without the test compound.
-
The uptake is initiated by adding a solution containing 86Rb (a tracer for K+) and the test compound.
-
After a defined incubation period, the uptake is stopped, and the cells are washed to remove extracellular 86Rb.
-
The intracellular 86Rb is quantified by scintillation counting.
-
The difference in 86Rb uptake in the presence and absence of a known NKCC inhibitor (like bumetanide) represents the NKCC-mediated transport, and the inhibitory effect of the test compound is calculated.[20]
Method 2: Fluorescence-based Thallium Flux Assay
-
Cells expressing the NKCC transporter are loaded with a thallium-sensitive fluorescent dye.
-
The cells are then exposed to a solution containing thallium, which enters the cell via the NKCC transporter (as a K+ surrogate).
-
The influx of thallium leads to an increase in fluorescence.
-
The assay is performed in the presence and absence of the test compound to determine its inhibitory effect on thallium influx.[20][21]
Experimental workflow for evaluating diuretic compounds.
Conclusion
This compound is a cornerstone in the field of diuretic drug discovery. Its versatile chemical nature allows for the synthesis of a wide range of derivatives, leading to the development of highly potent and clinically valuable loop diuretics. A thorough understanding of its synthesis, the mechanism of action of its derivatives, and the structure-activity relationships governing their diuretic effects is crucial for the rational design of new and improved diuretic agents. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of such novel compounds. Continued research centered around this important scaffold holds the promise of developing next-generation diuretics with enhanced efficacy, selectivity, and safety profiles.
References
- 1. Synthesis routes of 4-Chloro-3-chlorosulfonylbenzoic acid [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. AT221501B - Process for the preparation of the new 4-chloro-3-sulfamylbenzoic acid and its alkali metal salts - Google Patents [patents.google.com]
- 4. Cellular mechanism of action of loop diuretics: implications for drug effectiveness and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loop diuretic - Wikipedia [en.wikipedia.org]
- 6. Loop Diuretics Unique Mechanism of Action [japi.org]
- 7. CV Pharmacology | Diuretics [cvpharmacology.com]
- 8. ClinPGx [clinpgx.org]
- 9. STUDIES ON A NEW ORAL DIURETIC: 4-CHLORO-3-SULFAMYLBENZOIC ACID 2,2-DIMETHYLHYDRAZIDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Radiocompetitive assay of sulfamido-3-chloro-4-benzoic acid with carbonic anhydrase as binding reagent (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Furosemide, bumetanide, and ethacrynic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure activity correlation for diuretic furosemide congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Bumetanide and furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacology of bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A comparative diuretic and tissue distribution study of bumetanide and furosemide in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Extracts of Ficus sur Forssk (Moraceae) Leaves in Saline-loaded Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Direct control of Na+-K+-2Cl−-cotransport protein (NKCC1) expression with aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
Potential Antimicrobial Applications of 4-Chloro-3-sulfamoylbenzoic Acid: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
4-Chloro-3-sulfamoylbenzoic acid, a sulfonamide derivative, presents a compelling case for investigation into its potential antimicrobial applications. While direct, comprehensive studies on its intrinsic antimicrobial activity are not extensively documented in publicly accessible literature, its structural classification as a sulfonamide provides a strong theoretical foundation for such properties. The sulfonamide class of drugs represents one of the first and most important groups of synthetic antimicrobial agents, functioning through the inhibition of folic acid synthesis, a pathway essential for microbial growth. This technical guide synthesizes the available, albeit indirect, evidence for the antimicrobial potential of this compound, drawing from data on its derivatives and the well-established mechanisms of the broader sulfonamide family. This document aims to provide a framework for future research and development in this area by presenting relevant quantitative data from related compounds, outlining detailed experimental protocols for antimicrobial evaluation, and visualizing key pathways and workflows.
Introduction to this compound
This compound (CSBA) is a chemical compound with the molecular formula C₇H₆ClNO₄S.[1][2][3] It is structurally characterized by a benzoic acid core substituted with a chlorine atom at the 4-position and a sulfamoyl group at the 3-position. While it is primarily recognized as a key intermediate in the synthesis of various pharmaceuticals, particularly diuretics and carbonic anhydrase inhibitors, there are indications of its potential as an antimicrobial agent.[2] Some literature suggests that CSBA has been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, although primary quantitative data remains elusive in prominent databases.
The Sulfonamide Antimicrobial Mechanism of Action
The antimicrobial activity of sulfonamides is well-characterized. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids, and its absence halts bacterial growth and replication, leading to a bacteriostatic effect.[4] This mechanism is selective for microorganisms as humans obtain folic acid from their diet and do not possess the DHPS enzyme.
The following diagram illustrates the folic acid synthesis pathway and the inhibitory action of sulfonamides.
Caption: Folic acid synthesis pathway and the site of sulfonamide inhibition.
Antimicrobial Activity of Structurally Related Compounds
While specific quantitative data for this compound is sparse, studies on its derivatives and other sulfonamides provide valuable insights into its potential efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of several sulfonamide derivatives against various bacterial strains.
Table 1: Antibacterial Activity of N-substituted-4-methyl-benzenesulfonamide Derivatives
| Compound | Test Organism | MIC (µg/mL) |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus | 32[5] |
| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus | 64[5] |
| N-(2-Hydroxy-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus | 128[5] |
Table 2: Antibacterial Activity of N-substituted 6-(chloro/nitro)-1H-benzimidazole Derivatives
| Compound | Test Organism | MIC (µg/mL) |
| Derivative 1d | Escherichia coli | 2 - 16[6] |
| Derivative 2d | Streptococcus faecalis | 2 - 16[6] |
| Derivative 3s | Staphylococcus aureus (MSSA) | 2 - 16[6] |
| Derivative 4b | Staphylococcus aureus (MRSA) | 2 - 16[6] |
| Derivative 4k | Candida albicans | 8 - 16[6] |
| Derivative 4k | Aspergillus niger | 8 - 16[6] |
These data suggest that modifications to the core sulfonamide structure can yield compounds with potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of electron-withdrawing groups, such as nitro and chloro substituents, appears to be a common feature in many active sulfonamide derivatives.[7]
Experimental Protocols for Antimicrobial Susceptibility Testing
To rigorously evaluate the antimicrobial potential of this compound, standardized experimental protocols are essential. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and performing disk diffusion assays.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][9][10] A common method for determining MIC is the broth microdilution method.
Experimental Workflow:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Protocol:
-
Preparation of Compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microbial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the appropriate broth to achieve a range of test concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (wells with inoculum and broth but no compound) and a negative control (wells with broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[10]
Disk Diffusion Assay
The disk diffusion assay is a qualitative method to assess the antimicrobial activity of a compound.
Detailed Protocol:
-
Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton agar) and allow them to solidify.
-
Inoculation: Evenly spread a standardized suspension of the test microorganism over the surface of the agar plate.
-
Disk Application: Impregnate sterile paper disks with a known concentration of the this compound solution.
-
Placement: Place the impregnated disks onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.
Structure-Activity Relationship (SAR) and Future Directions
The antimicrobial efficacy of sulfonamides is known to be influenced by the nature of the substituents on the benzene ring and the sulfamoyl group.[11] For this compound, several avenues for structural modification could be explored to enhance its antimicrobial properties:
-
Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to esters or amides could alter the compound's lipophilicity and cell permeability, potentially improving its activity.
-
Substitution on the Sulfamoyl Nitrogen: Introducing different substituents on the nitrogen atom of the sulfamoyl group is a common strategy in sulfonamide drug design and could lead to derivatives with enhanced potency and altered microbial spectrum.
-
Alteration of the Chlorine Position: Investigating the effect of moving the chlorine atom to other positions on the benzene ring could provide insights into the steric and electronic requirements for optimal activity.
The following diagram outlines a logical relationship for a research program aimed at developing antimicrobial agents based on the this compound scaffold.
References
- 1. This compound | C7H6ClNO4S | CID 14568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idexx.dk [idexx.dk]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quaternized N-substituted carboxymethyl chitosan derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Chloro-3-sulfamoylbenzoic acid from p-chlorobenzoic acid
Application Notes: Synthesis of 4-Chloro-3-sulfamoylbenzoic Acid
Introduction
This compound is a critical intermediate in the pharmaceutical industry, primarily utilized in the synthesis of various diuretic and antihypertensive drugs.[1] Its applications include the preparation of medications such as bumetanide and indapamide.[1] The synthesis route from p-chlorobenzoic acid is a well-established two-step process involving chlorosulfonation followed by amination. This document provides detailed protocols and a summary of reaction conditions for researchers and professionals in drug development and chemical synthesis.
Reaction Pathway
The overall synthesis transforms p-chlorobenzoic acid into the target compound through an electrophilic aromatic substitution followed by a nucleophilic substitution. The first step introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene ring, which is then converted to a sulfamoyl group (-SO₂NH₂) in the second step.
Figure 1: Synthesis pathway from p-chlorobenzoic acid.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-3-(chlorosulfonyl)benzoic Acid
This procedure details the chlorosulfonation of p-chlorobenzoic acid using chlorosulfonic acid.
Materials:
-
p-Chlorobenzoic acid
-
Chlorosulfonic acid
-
Sulfonating agent/catalyst (optional, can improve yield)[1]
-
Ice-water mixture
-
Ether (for extraction, optional)[2]
-
Calcium chloride (for drying, optional)[2]
Equipment:
-
Four-port reactor or round-bottom flask (250 ml)
-
Heating mantle with temperature controller
-
Stirrer
-
Dropping funnel
-
Condenser
-
Buchner funnel and filtration apparatus
-
Vacuum oven or desiccator
Procedure:
-
Set up the reactor with a stirrer, condenser, and dropping funnel.
-
Carefully add chlorosulfonic acid (e.g., 37.18 ml) to the reactor.[1] The reaction can be initiated at a controlled temperature, for instance, 24°C.[1]
-
Slowly add p-chlorobenzoic acid (e.g., 12.50 g) portion-wise over approximately 1 hour, maintaining the temperature at around 40°C.[1]
-
After the addition is complete, heat the reaction mixture to 130-140°C and maintain it for 4-6 hours.[1][2]
-
Upon completion, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto a crushed ice-water mixture to decompose the excess chlorosulfonic acid and precipitate the product.[2][3]
-
Collect the precipitated white solid, 4-chloro-3-(chlorosulfonyl)benzoic acid, by filtration.[2]
-
Wash the solid thoroughly with cold water to remove any remaining acid.[2]
-
Dry the product under vacuum to obtain the pure intermediate.[1]
Protocol 2: Synthesis of this compound
This procedure describes the amination of the intermediate product to yield the final compound.
Materials:
-
4-Chloro-3-(chlorosulfonyl)benzoic acid
-
Concentrated ammonia water (e.g., 30 ml)[1] or liquid ammonia[3]
-
Activated carbon (for decolorization)[1]
-
Hydrochloric acid (HCl) for acidification[1]
Equipment:
-
Four-port reactor or beaker (250 ml)
-
Stirrer
-
Ice bath
-
Heating mantle
-
Filtration apparatus
-
pH meter or pH paper
Procedure:
-
Chill the concentrated ammonia water in the reactor to below 5°C using an ice bath.[1]
-
Slowly add the 4-chloro-3-(chlorosulfonyl)benzoic acid (e.g., 17.0 g) to the cold ammonia solution while stirring vigorously, ensuring the temperature does not exceed 30°C.[1]
-
After the addition is complete, continue stirring the mixture at 30°C for 3 hours.[1]
-
Heat the mixture to 60°C and add a small amount of activated carbon (e.g., 0.5 g) for decolorization. Stir for 30 minutes.[1]
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate and carefully acidify it with hydrochloric acid to a pH of 2.[1] A white solid will precipitate.
-
Collect the precipitated this compound by filtration.
-
Wash the solid with water and dry it to obtain the final product.[1]
Data Summary
The following table summarizes the quantitative data from an optimized synthesis process.[1]
| Step | Reactants & Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. Chlorosulfonation | p-chlorobenzoic acid : chlorosulfonic acid = 1 : 6.0 | 130 | 4 | 92.63 | 97.78 |
| 2. Amination | 4-chloro-3-(chlorosulfonyl)benzoic acid : Ammonia | 30 - 60 | 3 | High | N/A |
Note: The yield for the amination step is typically high but may vary based on the specific work-up and purification procedures.
References
- 1. Page loading... [guidechem.com]
- 2. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]
- 3. AT221501B - Process for the preparation of the new 4-chloro-3-sulfamylbenzoic acid and its alkali metal salts - Google Patents [patents.google.com]
Application Note: Mass Spectrometry Fragmentation Analysis of 4-Chloro-3-sulfamoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the mass spectrometry fragmentation pattern of 4-Chloro-3-sulfamoylbenzoic acid, a key metabolite and impurity in diuretic drugs. Understanding its fragmentation behavior is crucial for accurate identification and quantification in complex matrices. This application note outlines the fragmentation pathways in both positive and negative electrospray ionization (ESI) modes and provides a comprehensive protocol for its analysis using a high-resolution mass spectrometer.
Introduction
This compound is a molecule of significant interest in the pharmaceutical industry, primarily as a metabolite and potential impurity of various diuretic medications. Its chemical structure, containing a carboxylic acid, a sulfonamide group, and a chlorine atom, leads to a distinct and predictable fragmentation pattern in mass spectrometry. This document details the characteristic fragment ions observed in tandem mass spectrometry (MS/MS) experiments, providing a valuable resource for method development and structural confirmation.
Fragmentation Pattern Analysis
The fragmentation of this compound was analyzed in both positive ([M+H]⁺) and negative ([M-H]⁻) ionization modes. The resulting quantitative data, including the mass-to-charge ratio (m/z) of precursor and major fragment ions, are summarized below.
Quantitative Fragmentation Data
| Ionization Mode | Precursor Ion | Precursor m/z | Major Fragment Ions m/z | Proposed Neutral Loss |
| Positive ESI | [M+H]⁺ | 235.9779 | 218.9, 217.9, 219.9 | H₂O, NH₃, H₂O + NH₃ |
| Negative ESI | [M-H]⁻ | 233.9633 | 189.9, 196.9, 168.9 | CO₂, SO₂, SO₂ + H₂O |
Table 1: Summary of major fragment ions of this compound observed in positive and negative ESI-MS/MS.
Proposed Fragmentation Pathways
The observed fragment ions can be rationalized through logical fragmentation pathways initiated by the ionization process.
Positive Ion Mode ([M+H]⁺) Fragmentation:
In positive ion mode, protonation can occur on the carboxylic acid, the sulfonamide group, or the aromatic ring. The primary fragmentation events involve the loss of small neutral molecules.
Negative Ion Mode ([M-H]⁻) Fragmentation:
In negative ion mode, deprotonation occurs at the acidic carboxylic acid group. The resulting carboxylate ion is prone to decarboxylation (loss of CO₂). Subsequent fragmentation involves the characteristic loss of sulfur dioxide (SO₂) from the sulfonamide group.[1]
Experimental Protocol
This section provides a representative protocol for the analysis of this compound using Liquid Chromatography coupled with a Q Exactive Orbitrap Mass Spectrometer.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare working standards at desired concentrations (e.g., 1 µg/mL).
-
Matrix Samples: For analysis in biological matrices (e.g., plasma, urine), perform a protein precipitation by adding three parts of cold acetonitrile to one part of the sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can be further diluted before injection.
Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS)
-
Mass Spectrometer: Q Exactive Orbitrap Mass Spectrometer or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.
-
ESI Source Parameters:
-
Spray Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Capillary Temperature: 320 °C.
-
Sheath Gas Flow Rate: 35 (arbitrary units).
-
Aux Gas Flow Rate: 10 (arbitrary units).
-
-
Mass Analyzer Settings:
-
Full Scan (MS1):
-
Resolution: 70,000.
-
Scan Range: m/z 100-500.
-
AGC Target: 1e6.
-
Maximum IT: 100 ms.
-
-
Tandem MS (MS/MS):
-
Resolution: 17,500.
-
Isolation Window: 2.0 m/z.
-
Collision Energy (HCD): Stepped collision energy (e.g., 15, 30, 45 eV) to observe a range of fragments.
-
AGC Target: 1e5.
-
Maximum IT: 50 ms.
-
-
Conclusion
The fragmentation pattern of this compound is characterized by predictable losses of small neutral molecules, which are dependent on the ionization mode. In positive ESI mode, losses of water and ammonia are predominant. In negative ESI mode, the fragmentation is initiated by decarboxylation, followed by the loss of sulfur dioxide. The provided experimental protocol offers a robust starting point for the sensitive and selective analysis of this compound in various sample matrices, which is essential for its role in pharmaceutical development and quality control.
References
Application Notes and Protocols for the Synthesis of Furosemide from 4-Chloro-3-sulfamoylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of the potent loop diuretic, Furosemide. The primary synthetic route described herein utilizes a substituted 4-chloro-sulfamoylbenzoic acid as the starting material, which undergoes condensation with 2-aminomethylfuran (furfurylamine). This document outlines the necessary reagents, reaction conditions, purification methods, and analytical characterization to yield high-purity Furosemide.
Introduction
Furosemide, chemically known as 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, is a widely prescribed diuretic for the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease, as well as hypertension.[1] Its mechanism of action involves the inhibition of the sodium-potassium-chloride cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, leading to increased excretion of water and electrolytes.[2][3][4] The synthesis of Furosemide is a critical process in its pharmaceutical production, requiring robust and well-defined protocols to ensure high yield and purity.
The most common and industrially viable synthetic strategies for Furosemide involve the reaction of a di-substituted benzoic acid derivative with furfurylamine. While various starting materials can be employed, a frequently utilized precursor is 2,4-dichloro-5-sulfamoylbenzoic acid. This document details a comprehensive protocol for this synthesis, along with methods for purification and analysis of the final product.
Data Presentation
Table 1: Summary of Reaction Conditions for Furosemide Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | 2,4-dichloro-5-sulfamoylbenzoic acid | 2-amino-4-chloro-5-sulfamoylbenzoic acid | 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid |
| Solvent | N,N-Dimethylformamide (DMF) | Ethylene glycol | Triethylamine |
| Reagent | 2-chloromethylfuran | 2-chloromethylfuran | Furans-2-base-methyl-4-methanesulfonate ester |
| Catalyst/Base | Sodium bicarbonate | Cupric iodide | Potassium Bromide |
| Temperature | 120-130 °C | 160 °C | 120 °C |
| Reaction Time | 3 - 5 hours | 24 hours | 24 hours |
| Reported Yield | ~65% | 81.4% | 93.4% |
| Reference | [5] | [6] | [6] |
Table 2: Purification and Purity Data for Synthesized Furosemide
| Purification Method | Solvent System | Achieved Purity | Analytical Method | Reference |
| Recrystallization | Ethanol/Water | >99.0% | HPLC | [5] |
| Acid Precipitation | Isopropanol, then water/glacial acetic acid | 99.87% | Not Specified | [7] |
| Salt Formation and Recrystallization | Sodium hydroxide, Dichloromethane, Hydrochloric acid, Sodium carbonate, Glacial acetic acid | >99.5% | Not Specified | [7] |
| Recrystallization | Ethanol | >99.2% | Not Specified | [8] |
Experimental Protocols
Protocol 1: Synthesis of Furosemide via Condensation of 2,4-dichloro-5-sulfamoylbenzoic acid with Furfurylamine
This protocol is adapted from established synthetic routes and aims for high yield and purity.[5]
Materials:
-
2,4-dichloro-5-sulfamoylbenzoic acid
-
Furfurylamine
-
N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate
-
10% Hydrochloric acid
-
Ethanol
-
Water
-
Activated carbon
-
Sodium hydroxide
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a clean, dry reaction flask, combine 81g of 2,4-dichloro-5-sulfamoylbenzoic acid and 30g of sodium bicarbonate in 150ml of N,N-Dimethylformamide (DMF).
-
Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere.
-
Heating and Reagent Addition: Heat the mixture to 130°C with stirring. Once the temperature is stable, slowly add 87g of furfurylamine dropwise over a period of 30 minutes.
-
Reaction: Maintain the reaction mixture at 130°C for 5 hours with continuous stirring.
-
Work-up and Precipitation: After 5 hours, cool the reaction mixture to 30°C. Adjust the pH to 3-4 by the slow addition of 10% hydrochloric acid. This will cause the crude Furosemide to precipitate out of the solution.
-
Crystallization and Filtration: Cool the mixture further to 20°C and allow it to stand for 2 hours to ensure complete crystallization. Collect the crude product by vacuum filtration using a Büchner funnel.
Protocol 2: Purification of Crude Furosemide by Recrystallization
This protocol describes the purification of the crude Furosemide obtained from the synthesis step.[5]
Materials:
-
Crude Furosemide
-
Ethanol
-
Water
-
Sodium hydroxide
-
Activated carbon
-
15% Hydrochloric acid
-
Beakers
-
Heating plate with magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolution: Transfer the crude Furosemide to a three-necked flask. Add 200ml of ethanol and 200ml of water. Add 12g of sodium hydroxide and heat the mixture to 70°C with stirring until the solid is completely dissolved.
-
Decolorization: To the hot solution, add 5g of activated carbon and continue to stir at 70°C for 60 minutes to decolorize the solution.
-
Hot Filtration: Perform a hot filtration to remove the activated carbon.
-
Precipitation: Allow the filtrate to cool to room temperature. Adjust the pH to 3-4 by the slow addition of 15% hydrochloric acid to precipitate the purified Furosemide.
-
Crystallization and Collection: Allow the mixture to stand for 1 hour to ensure complete crystallization. Collect the purified Furosemide by vacuum filtration and dry the filter cake. The expected purity is ≥99.0% with a total yield of approximately 71.2%.[5]
Mandatory Visualizations
Experimental Workflow
References
- 1. EP0788494A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105906589A - Preparation method of furosemide - Google Patents [patents.google.com]
- 6. CN105566260A - Furosemide preparation method - Google Patents [patents.google.com]
- 7. CN117510444A - Refining process of furosemide - Google Patents [patents.google.com]
- 8. Solved Question 2 Furosemide is synthesized in a relatively | Chegg.com [chegg.com]
Application Notes and Protocols: Preparation of Carbonic Anhydrase Inhibitors from 4-Chloro-3-sulfamoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of carbonic anhydrase (CA) inhibitors derived from 4-chloro-3-sulfamoylbenzoic acid. This class of compounds has demonstrated significant potential in various therapeutic areas, including the treatment of glaucoma, epilepsy, and cancer.[1] The following sections detail the synthetic methodologies, quantitative inhibitory data against various CA isoforms, and visual representations of the experimental workflow.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] These enzymes are integral to numerous physiological processes, including pH homeostasis, CO2 transport, electrolyte secretion, and biosynthesis.[2][3] In humans, several CA isoforms have been identified, and their dysregulation is implicated in various pathologies. For instance, isoforms hCA II and IV are involved in aqueous humor secretion in the eye, making them targets for antiglaucoma agents.[4][5] Transmembrane isoforms like hCA IX and XII are associated with tumor progression and are targets for anticancer therapies.[1][6]
Sulfonamides are a well-established class of potent CA inhibitors.[3][7] The general structure of these inhibitors often includes an aromatic or heteroaromatic ring appended to a sulfonamide group (SO2NH2), which coordinates to the zinc ion in the enzyme's active site. This compound serves as a versatile starting material for creating diverse libraries of CA inhibitors through modification of its carboxylic acid group.
Data Presentation: Inhibitory Activity of this compound Derivatives
The following table summarizes the in vitro inhibition data (Ki or IC50 values) of representative carbonic anhydrase inhibitors synthesized from this compound against various human carbonic anhydrase (hCA) isoforms. The data is compiled from multiple studies to provide a comparative overview.
| Compound ID | R Group (Modification at Carboxylic Acid) | hCA I (Ki/IC50, nM) | hCA II (Ki/IC50, nM) | hCA IX (Ki/IC50, nM) | hCA XII (Ki/IC50, nM) | Reference |
| 1 | N-(4-bromophenyl)amide | - | - | - | - | [8] |
| 2a | Cyclopropylamine | - | - | - | - | [8] |
| 2b | Morpholine | - | - | - | - | [8] |
| 2c | p-Bromoaniline | - | - | - | - | [8] |
| 3i | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | - | - | - | IC50: 2880 | [8] |
| Series 5a-r | Various amides | Weak Inhibition | Nanomolar range | Less effective | Less effective | [1] |
| Series 7a-q | Sulfocoumarin derivatives | Very weak/ineffective | Very weak/ineffective | High nM to µM | High nM to µM | [1] |
| Compound 11 | 4-chloro-3-nitrophenyl-substituted semicarbazide | - | 71.8 | - | - | [6] |
| Other Semicarbazides | Various substituted semicarbazides | - | 3.5 - 14.4 | 20.5 - 81.3 | 0.59 - 0.79 | [6] |
Note: "-" indicates data not available in the cited sources. The inhibitory activities are presented as either Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values in nanomolar (nM) or micromolar (µM) concentrations. Lower values indicate higher potency.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of carbonic anhydrase inhibitors from this compound and their subsequent biological evaluation.
Protocol 1: General Synthesis of 4-Chloro-3-sulfamoylbenzamides via Carbodiimide Coupling
This protocol describes a common method for the synthesis of amide derivatives of this compound using carbodiimide coupling agents.[8]
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., cyclopropylamine, morpholine, substituted anilines)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and a small amount of anhydrous DMF.
-
Add EDC (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 15-20 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.[9]
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 4-chloro-3-sulfamoylbenzamide derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
This protocol outlines a standard method for determining the inhibitory potency of the synthesized compounds against various carbonic anhydrase isoforms.[5][9][10][11]
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Synthesized inhibitor compounds
-
Acetazolamide (standard CA inhibitor)
-
HEPES buffer (pH 7.4)
-
CO2-saturated water
-
Phenol red indicator
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare stock solutions of the synthesized inhibitors and the standard inhibitor (acetazolamide) in an appropriate solvent (e.g., DMSO).
-
All CA isoforms should be recombinant and obtained from reliable sources.[12]
-
The assay measures the CA-catalyzed hydration of CO2. The enzyme and inhibitor solutions are pre-incubated together for a defined period (e.g., 15 minutes at room temperature) to allow for the formation of the enzyme-inhibitor complex.[12]
-
The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO2-saturated solution in the stopped-flow instrument.
-
The hydration of CO2 leads to a change in pH, which is monitored by the color change of the phenol red indicator. The rate of this color change is proportional to the enzyme activity.
-
Measure the initial rates of the enzymatic reaction at various inhibitor concentrations.
-
Determine the IC50 values by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Inhibition constants (Ki) can be calculated from the IC50 values using the Cheng-Prusoff equation.[12]
Mandatory Visualizations
The following diagrams illustrate the general synthetic workflow and the mechanism of carbonic anhydrase inhibition.
Caption: General workflow for the synthesis and evaluation of carbonic anhydrase inhibitors.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
References
- 1. Synthesis and Biological Evaluation of 4-Sulfamoylphenyl/Sulfocoumarin Carboxamides as Selective Inhibitors of Carbonic Anhydrase Isoforms hCA II, IX, and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and biological evaluation of sulfonamide-based compounds as inhibitors of carbonic anhydrase from Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. flore.unifi.it [flore.unifi.it]
Application Notes and Protocols: Acyl Chlorination of 4-Chloro-3-Sulfamoylbenzoic Acid with Thionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4-chloro-3-sulfamoylbenzoyl chloride through the acyl chlorination of 4-chloro-3-sulfamoylbenzoic acid using thionyl chloride. This key intermediate is pivotal in the synthesis of various pharmaceutical compounds, including diuretics and antihypertensive drugs.
Introduction
This compound is a crucial starting material in the synthesis of numerous active pharmaceutical ingredients (APIs). Its conversion to the corresponding acyl chloride, 4-chloro-3-sulfamoylbenzoyl chloride, is a fundamental step that activates the carboxylic acid moiety for subsequent reactions, such as amidation.[1][2] Thionyl chloride is a common and effective reagent for this transformation, offering the advantage that the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed from the reaction mixture.[3][4] The resulting 4-chloro-3-sulfamoylbenzoyl chloride is a key intermediate in the production of drugs like Indapamide, a diuretic and antihypertensive agent.[5][6][7]
Reaction and Mechanism
The acyl chlorination of this compound with thionyl chloride proceeds via a nucleophilic acyl substitution reaction. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive and subsequently undergoes nucleophilic attack by the chloride ion, resulting in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride gases.
Experimental Protocols
This section details the experimental procedure for the acyl chlorination of this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (optional, for purification)
-
Round-bottom flask (250 mL, four-necked)
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Distillation apparatus
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL four-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet, add this compound.
-
Addition of Thionyl Chloride: Carefully add thionyl chloride to the flask. An excess of thionyl chloride can be used, serving as both the reagent and the solvent.[8]
-
Reaction Conditions: Heat the reaction mixture to reflux, typically around 75-78°C, and maintain the reflux with stirring for several hours.[5][8] The reaction progress can be monitored by appropriate analytical techniques.
-
Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation, potentially under reduced pressure.[8]
-
Purification: An appropriate solvent, such as toluene, can be added to the residue. The mixture is then stirred, filtered, and the solid product is dried to yield 4-chloro-3-sulfamoylbenzoyl chloride as a white solid.[5]
Data Presentation
The following table summarizes the quantitative data from an optimized experimental protocol for the acyl chlorination of this compound.
| Parameter | Value | Reference |
| Molar Ratio (Acid:Thionyl Chloride) | 1:20 | [5] |
| Reaction Temperature | 78°C | [5] |
| Reaction Time | 4 hours | [5] |
| Product Yield | 97.81% | [5] |
| Product Purity | 95.79% | [5] |
| Melting Point | 165-166°C | [5] |
Visualizations
Reaction Workflow:
Caption: Experimental workflow for the synthesis of 4-chloro-3-sulfamoylbenzoyl chloride.
Chemical Reaction Scheme:
Caption: Acyl chlorination of this compound.
Applications in Drug Development
4-Chloro-3-sulfamoylbenzoyl chloride is a versatile intermediate in the pharmaceutical industry.[5] Its primary application is in the synthesis of diuretic and antihypertensive drugs.[5] The reactive acyl chloride group readily undergoes nucleophilic substitution with amines to form amides, a common functional group in many drug molecules. This reactivity makes it a valuable building block for creating a diverse range of pharmaceutical candidates.[1]
Signaling Pathway Context (Hypothetical):
While this is a chemical synthesis protocol, the end products are often designed to interact with biological pathways. For instance, diuretics synthesized from this intermediate might target ion transporters in the kidney to modulate blood pressure. The following diagram illustrates a hypothetical relationship where a drug synthesized from the described intermediate inhibits a key protein in a signaling pathway related to hypertension.
Caption: Relationship between chemical synthesis and biological target inhibition.
Safety Precautions
-
Thionyl chloride is a corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.
-
The reaction releases toxic gases (SO₂ and HCl), which should be scrubbed or vented safely.
By following these detailed protocols and safety guidelines, researchers can effectively synthesize 4-chloro-3-sulfamoylbenzoyl chloride for its various applications in drug discovery and development.
References
- 1. 4-Chloro-3-sulfamoylbenzoyl chloride [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-Chloro-3-sulfamoylbenzoyl chloride | 70049-77-3 [chemicalbook.com]
- 7. EP0462016A1 - Process for the industrial preparation of 4-chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl) benzamide - Google Patents [patents.google.com]
- 8. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Antihypertensive Drugs Utilizing 4-Chloro-3-sulfamoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of several key antihypertensive drugs, primarily loop diuretics, using 4-Chloro-3-sulfamoylbenzoic acid and its close derivatives as a pivotal starting material. The information is intended to support research and development in medicinal and process chemistry.
Introduction
This compound is a versatile chemical intermediate crucial for the synthesis of a range of pharmaceuticals, most notably antihypertensive agents belonging to the loop diuretic class. Its reactive carboxylic acid and sulfamoyl groups allow for various chemical modifications to produce potent drugs for the management of hypertension and edema. This document outlines the synthetic pathways and detailed experimental procedures for the preparation of prominent antihypertensive drugs including Furosemide and Indapamide. Additionally, it provides insights into the synthesis of other related drugs such as Bumetanide, Azosemide, and Xipamide.
Mechanism of Action: Loop Diuretics
The primary therapeutic action of the antihypertensive drugs synthesized from this compound, such as Furosemide and Bumetanide, is the inhibition of the Na-K-2Cl symporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys.[1] This inhibition leads to a significant increase in the excretion of sodium, chloride, potassium, and water, resulting in a potent diuretic effect.[2] The reduction in blood volume contributes to a decrease in blood pressure. A secondary effect involves the increased production of prostaglandins, which leads to vasodilation and increased renal blood flow, further aiding in blood pressure reduction.[1]
Caption: Mechanism of action of loop diuretics.
Synthesis Protocols
Synthesis of Furosemide
Furosemide can be synthesized from 2,4-dichloro-5-sulfamoylbenzoic acid, a close structural analog of this compound. The following protocol is adapted from established methods.[3][4]
Reaction Scheme:
Caption: Synthesis of Furosemide.
Experimental Protocol:
-
In a reaction vessel equipped with a stirrer, thermometer, and condenser, under an inert gas atmosphere (e.g., nitrogen), add 2,4-dichloro-5-sulfamoylbenzoic acid and a suitable acid-binding agent (e.g., an alkali carbonate) to an appropriate solvent.
-
Heat the mixture to a specified temperature.
-
Slowly add furfurylamine dropwise to the reaction mixture.
-
Maintain the reaction at temperature with stirring for several hours until completion (monitored by TLC or HPLC).
-
After the reaction is complete, cool the mixture and adjust the pH with an acid (e.g., acetic acid) to precipitate the crude furosemide.[3]
-
Filter the precipitate, wash with water, and dry.
-
For purification, the crude product can be dissolved in an organic solvent-water mixture, the pH adjusted to >7, heated for dissolution, treated with activated carbon for decolorization, and hot filtered. The filtrate is then acidified to precipitate pure furosemide, which is filtered and dried.[3]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 2,4-dichloro-5-sulfamoylbenzoic acid | [3] |
| Key Reagent | Furfurylamine | [3] |
| Typical Yield | 71.2% | [3] |
| Purity (by HPLC) | ≥ 99.0% | [3] |
Synthesis of Indapamide
Indapamide synthesis involves the reaction of a derivative of this compound with 1-amino-2,3-dihydro-2-methyl-1H-indole.[5]
Reaction Scheme:
Caption: Synthesis of Indapamide.
Experimental Protocol:
-
Preparation of 4-chloro-3-sulfamoylbenzoyl chloride: React this compound with thionyl chloride. The reaction typically proceeds at reflux for several hours. After the reaction, excess thionyl chloride is removed by distillation.[5]
-
Condensation Reaction: In a reactor purged with nitrogen, dissolve 1-amino-2,3-dihydro-2-methyl-1H-indole hydrochloride in tetrahydrofuran (THF).
-
Add an excess of triethylamine and stir the mixture at room temperature.[6]
-
Slowly add a solution of 4-chloro-3-sulfamoylbenzoyl chloride in THF to the mixture dropwise over a period of time.[6]
-
Stir the reaction mixture for several hours at a temperature between 24°C to 30°C.[6]
-
After completion, the reaction mixture is filtered, and the filtrate is concentrated to yield the crude product.
-
The crude indapamide can be further purified by recrystallization.
Quantitative Data Summary:
| Step | Parameter | Value | Reference |
| Acyl Chloride Formation | Starting Material | This compound | [5] |
| Reagent | Thionyl Chloride | [5] | |
| Yield | 97.81% | [5] | |
| Purity | 95.79% | [5] | |
| Condensation | Starting Material | 4-chloro-3-sulfamoylbenzoyl chloride | [6] |
| Reagent | 1-amino-2,3-dihydro-2-methyl-1H-indole HCl | [6] | |
| Overall Yield (Indapamide) | 77.4% | [3] |
Overview of Other Syntheses
Bumetanide
Bumetanide can be synthesized via a multi-step process starting from p-chlorobenzoic acid, which is first converted to a derivative of this compound. A one-pot synthesis method has also been reported starting from 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid.[4]
Key Synthetic Steps (Traditional Route):
-
Chlorosulfonylation of p-chlorobenzoic acid.
-
Nitration.
-
Aminolysis to form the sulfonamide.
-
Phenoxylation.
-
Reduction of the nitro group.
-
N-butylation.
One-Pot Synthesis Data:
| Parameter | Value | Reference |
| Starting Material | 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid | [4] |
| Key Reagents | Butyraldehyde, 10% Palladium on carbon | [4] |
| Reaction Conditions | 100 psi H₂, 40-45°C, 6 hours | [4] |
| Yield | 90% | [4] |
Azosemide
The synthesis of Azosemide can start from 4-chloro-2-fluoro-5-sulfamoylbenzoic acid. The process involves the formation of a benzonitrile derivative followed by cyclization to a tetrazole ring and subsequent nucleophilic substitution.[7]
Xipamide
Xipamide is synthesized from 4-chlorosalicylic acid, which undergoes modifications at the 5-position, including the introduction of a sulfamoyl group, to form 4-chloro-5-sulfamoyl-2',6'-salicyloxylidide.[8]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of antihypertensive drugs from this compound and its derivatives.
Caption: General workflow for synthesis and purification.
Conclusion
This compound and its derivatives are indispensable precursors in the synthesis of a variety of potent antihypertensive drugs. The protocols and data presented herein offer a valuable resource for chemists engaged in the development and manufacturing of these vital medications. The provided synthetic routes are robust and have been scaled for industrial production, though optimization may be required based on specific laboratory or plant conditions. Further research into novel derivatives of this core structure may lead to the discovery of new antihypertensive agents with improved efficacy and safety profiles.
References
- 1. nbinno.com [nbinno.com]
- 2. [Studies on Xipamide (4-chloro-5-sulfamoyl-2',6'-salicyloxylidide). Part 1: Physico-chemical and chemical properties (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN105906589A - Preparation method of furosemide - Google Patents [patents.google.com]
- 4. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl)-benzamide from 2,3-dihydro-2-methyl-1h-indole and hydroxylamine-o-sulphonic acid - Google Patents [patents.google.com]
- 7. KR20110129622A - Azosemide manufacturing method - Google Patents [patents.google.com]
- 8. [Structure-activity relationships in the diuretic xipamide (4-chloro-5-sulfamoyl-2', 6' -salicyloxylidide)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Esterification of 4-Chloro-3-sulfamoylbenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the esterification of 4-Chloro-3-sulfamoylbenzoic acid. The outlined method is a robust two-step process involving the formation of an acyl chloride intermediate, followed by reaction with an alcohol to yield the desired ester. This protocol is essential for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.[1][2]
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals, including diuretics and antihypertensive drugs.[1] Its ester derivatives are important precursors for further molecular elaboration. The direct esterification of this compound via Fischer esterification can be challenging due to the presence of the electron-withdrawing sulfamoyl and chloro groups, which deactivate the carboxylic acid. A more reliable method involves the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, which readily reacts with an alcohol to form the corresponding ester. This protocol details the synthesis of the methyl ester as an exemplary procedure.
Physicochemical Properties of Starting Material
A summary of the key properties for the primary starting material is provided below for experimental planning.
| Property | Value | Source |
| Compound Name | This compound | [3] |
| CAS Number | 1205-30-7 | [4] |
| Molecular Formula | C₇H₆ClNO₄S | [5] |
| Molecular Weight | 235.64 g/mol | |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 256-258 °C | [6] |
| Purity | ≥97.5% | [4][7] |
Experimental Workflow
The overall experimental workflow is a two-step synthesis followed by purification. The process begins with the activation of the carboxylic acid using thionyl chloride to form the acyl chloride, which is then reacted with methanol to produce the final methyl ester product.
Caption: Workflow for the two-step esterification of this compound.
Detailed Experimental Protocol
This protocol is divided into two main stages: the synthesis of the acyl chloride intermediate and the subsequent esterification reaction.
Part A: Synthesis of 4-Chloro-3-sulfamoylbenzoyl Chloride[1][9]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (e.g., 10.0 g, 42.4 mmol).
-
Reagent Addition: Under a fume hood, carefully add an excess of thionyl chloride (e.g., 100 mL).
-
Reaction: Heat the mixture to reflux (approximately 75-78°C) and maintain for 4 hours.[1] The solid will gradually dissolve as it converts to the acyl chloride.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.[1][8]
-
Isolation of Intermediate: The resulting crude 4-Chloro-3-sulfamoylbenzoyl chloride is a solid and can be used directly in the next step without further purification.[1]
Part B: Synthesis of Methyl 4-Chloro-3-sulfamoylbenzoate
-
Reaction Setup: Place the flask containing the crude acyl chloride from Part A in an ice bath (0-5°C).
-
Reagent Addition: Slowly add dry methanol (e.g., 80 mL) to the cooled acyl chloride with stirring. An exothermic reaction will occur. Control the addition rate to maintain the temperature below 20°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Workup - Quenching: Slowly pour the reaction mixture into 200 mL of crushed ice-water to precipitate the crude ester product.
-
Workup - Filtration: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as aqueous ethanol, to yield the pure methyl 4-Chloro-3-sulfamoylbenzoate.
-
Drying: Dry the purified solid product in a vacuum oven at 50-60°C to a constant weight.
Summary of Experimental Parameters
The following table outlines the key reaction conditions for this protocol.
| Parameter | Step A: Acyl Chloride Formation | Step B: Esterification |
| Key Reagents | Thionyl Chloride (SOCl₂) | Methanol (CH₃OH) |
| Solvent | Thionyl Chloride (acts as reagent and solvent) | Methanol (acts as reagent and solvent) |
| Molar Ratio (Reagent:Substrate) | ~20:1 (Thionyl Chloride:Acid)[1] | Excess |
| Temperature | Reflux (~78°C)[1] | 0°C to Room Temperature |
| Reaction Time | 4 hours[1] | 2 hours |
| Product Yield (Expected) | >95% (crude)[1] | 80-90% (after purification) |
Characterization of Final Product
The final product, Methyl 4-Chloro-3-sulfamoylbenzoate, should be characterized to confirm its identity and purity. Typical analytical data are presented below.
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Melting Point (°C) | Specific to the ester; to be determined experimentally |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~8.4 (s, 1H, Ar-H), 8.1 (d, 1H, Ar-H), 7.9 (d, 1H, Ar-H), 7.7 (s, 2H, -SO₂NH₂), 3.9 (s, 3H, -OCH₃) |
| IR (KBr, cm⁻¹) | ~3350, 3250 (N-H stretch), ~1720 (C=O stretch, ester), ~1340, 1160 (S=O stretch) |
| Mass Spec (ESI+) | m/z = [M+H]⁺, [M+Na]⁺ corresponding to C₈H₈ClNO₄S |
| Purity (HPLC) | ≥98% |
Disclaimer: This protocol is intended for use by trained chemistry professionals in a properly equipped laboratory. All procedures should be performed in a fume hood with appropriate personal protective equipment. The reaction conditions, particularly reaction times and temperatures, may require optimization based on the specific scale and equipment used.
References
- 1. Page loading... [wap.guidechem.com]
- 2. EP0462016A1 - Process for the industrial preparation of 4-chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl) benzamide - Google Patents [patents.google.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. This compound, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound | C7H6ClNO4S | CID 14568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 98 1205-30-7 [sigmaaldrich.com]
- 7. This compound 1205-30-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]
Application Notes and Protocols for the Tandem Mass Spectrometry Analysis of 4-Chloro-3-sulfamoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-sulfamoylbenzoic acid is a molecule of significant interest in pharmaceutical analysis. It is recognized as the major metabolite of the antihypertensive drug tripamide and a known impurity in clopamide formulations. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies of tripamide and for quality control of clopamide-containing drug products. This document provides detailed application notes and protocols for the analysis of this compound using tandem mass spectrometry (LC-MS/MS).
Quantitative Data
The following table summarizes the key mass spectrometry parameters for the analysis of this compound.
| Parameter | Positive Ion Mode | Negative Ion Mode | Data Source |
| Precursor Ion (m/z) | 235.9779 ([M+H]⁺) | 233.9633 ([M-H]⁻) | PubChem |
| Product Ion 1 (m/z) | 218.9 | 189.9 | PubChem |
| Product Ion 2 (m/z) | 217.9 | 196.9 | PubChem |
| Product Ion 3 (m/z) | 219.9 | 168.9 | PubChem |
Experimental Protocols
This section details the recommended methodologies for sample preparation and LC-MS/MS analysis. The protocol is adapted from established methods for the analysis of the parent drug, clopamide, in biological matrices and can be optimized for specific applications.[1][2]
Sample Preparation: Liquid-Liquid Extraction for Biological Matrices (e.g., Plasma)
-
To 1.0 mL of plasma sample in a polypropylene tube, add an appropriate volume of an internal standard solution (e.g., a structurally similar compound like indapamide).
-
Vortex the sample for 30 seconds.
-
Add 5.0 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject it into the LC-MS/MS system.
Liquid Chromatography (LC)
-
HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients.
-
Column: A reversed-phase column is recommended. A suitable option is a C18 column (e.g., 50 x 4.6 mm, 4 µm particle size).[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient elution is recommended to ensure good separation from matrix components. A starting point could be:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry (MS/MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to determine the most sensitive and selective mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V (positive), -4500 V (negative)
-
Source Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas (CAD): Nitrogen, set to medium.
-
MRM Transitions:
-
Positive Mode:
-
Precursor: 236.0 m/z
-
Product Ions: 219.0 m/z, 218.0 m/z, 156.0 m/z (Collision energy will need to be optimized, typically in the range of 15-35 eV).
-
-
Negative Mode:
-
Precursor: 234.0 m/z
-
Product Ions: 190.0 m/z, 154.0 m/z (Collision energy will need to be optimized, typically in the range of 10-30 eV).
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound from a biological matrix.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Chloro-3-sulfamoylbenzoic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-Chloro-3-sulfamoylbenzoic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
A1: Based on available literature, both water and acetic acid have been successfully used for the recrystallization of this compound. The choice of solvent may depend on the impurity profile of your crude material. Water is a greener solvent choice, while acetic acid may offer different solubility characteristics for certain impurities.
Q2: What are the potential impurities in crude this compound?
A2: Impurities can originate from the synthetic route. Common starting materials and intermediates that could be present in the crude product include p-chlorobenzoic acid and 4-chloro-3-(chlorosulfonyl)benzoic acid. The presence of these and other by-products can affect the efficiency of the recrystallization.
Q3: What is the expected melting point of pure this compound?
A3: The melting point of pure this compound is reported to be in the range of 256-258 °C. A broad or depressed melting point of your recrystallized product may indicate the presence of residual impurities.
Q4: How can I improve the recovery yield of the recrystallization?
A4: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. After dissolution, allow the solution to cool slowly to room temperature before further cooling in an ice bath. A rapid cooling process can lead to the formation of smaller, less pure crystals and lower recovery. Additionally, minimizing the volume of cold solvent used to wash the crystals will reduce product loss.
Q5: My recrystallized product is discolored. What should I do?
A5: Discoloration is often due to the presence of colored impurities. You can try adding a small amount of activated charcoal to the hot solution before the filtration step. The activated charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Use activated charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated but has not nucleated. | - Boil off some of the solvent to increase the concentration and allow the solution to cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound. |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the solute.- The presence of significant impurities is depressing the melting point. | - Ensure you are using the correct solvent. For this compound, this is less likely to be the primary issue given its high melting point.- Consider a pre-purification step, such as a column chromatography, if the crude material is highly impure. |
| The recrystallized product has a low melting point or a broad melting range. | - The product is still impure. | - Repeat the recrystallization process. Ensure slow cooling to promote the formation of pure crystals.- Try a different recrystallization solvent (e.g., if you used water, try acetic acid). |
| The recovery yield is very low. | - Too much solvent was used.- The crystals were washed with too much cold solvent.- The product is significantly soluble in the cold solvent. | - Concentrate the mother liquor and cool it to obtain a second crop of crystals.- Use a minimal amount of ice-cold solvent for washing the crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtration. |
Experimental Protocols
Recrystallization of this compound from Water
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling with stirring. Continue to add small portions of hot deionized water until the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Visual Workflow and Troubleshooting
Caption: Troubleshooting workflow for the recrystallization of this compound.
Identification of impurities in 4-Chloro-3-sulfamoylbenzoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-sulfamoylbenzoic acid (CAS: 1205-30-7).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Low yield of this compound | Incomplete chlorosulfonation of 4-chlorobenzoic acid. | - Ensure the use of a sufficient excess of chlorosulfonic acid. - Verify the reaction temperature is maintained, typically around 130-150°C, to drive the reaction to completion. - Confirm the absence of excessive moisture, which can decompose chlorosulfonic acid. |
| Incomplete amination of the intermediate 4-chloro-3-chlorosulfonylbenzoic acid. | - Ensure the pH of the reaction mixture is maintained at an alkaline level (pH 9-10) during the addition of the ammonia source to facilitate the reaction. - Allow for sufficient reaction time for the amination to go to completion. | |
| Loss of product during workup and isolation. | - After precipitation by acidification, ensure the pH is sufficiently low (around pH 2) for complete precipitation. - Thoroughly wash the filtered product with cold water to remove inorganic salts without dissolving a significant amount of the product. | |
| Presence of unexpected peaks in HPLC analysis | Formation of isomeric impurities. | - The primary isomeric impurity is 4-chloro-2-sulfamoylbenzoic acid . Its formation is favored by lower reaction temperatures during chlorosulfonation. Maintain the recommended temperature range. - Another possible isomer is 2-chloro-5-sulfamoylbenzoic acid . - Utilize a validated HPLC method capable of resolving these isomers from the main product. |
| Presence of the unreacted starting material, 4-chlorobenzoic acid. | - This indicates an incomplete chlorosulfonation step. Review and optimize the reaction conditions as described for low yield. | |
| Presence of the intermediate, 4-chloro-3-chlorosulfonylbenzoic acid. | - This points to an incomplete amination step. Ensure proper pH control and sufficient reaction time during amination. | |
| Formation of a dimer impurity, such as 4,4'-dichloro-3,3'-disulfamoyl-dibenzoyl peroxide . | - This can occur from the reaction of two molecules of the intermediate. Ensure a controlled addition of reagents and maintain proper temperature control. | |
| Product is off-color (not a white solid) | Presence of degradation products or residual starting materials. | - Ensure thorough washing of the final product. - Recrystallization from a suitable solvent system may be necessary to improve purity and color. |
| Poor solubility of the final product | Presence of insoluble impurities. | - Characterize the insoluble material using techniques like FTIR or NMR to identify its nature. - Review the synthesis steps to identify the source of the insoluble impurity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities include:
-
Process-related impurities:
-
Unreacted starting material: 4-Chlorobenzoic acid (CAS: 74-11-3)
-
Intermediate: 4-Chloro-3-chlorosulfonylbenzoic acid (CAS: 10130-89-9)
-
Isomeric impurity: 4-Chloro-2-sulfamoylbenzoic acid
-
-
Degradation products: Can arise from harsh reaction conditions or improper storage.
-
Residual solvents: From the workup and purification steps.
Q2: How can I best monitor the progress of the chlorosulfonation reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be carefully quenched and analyzed to check for the disappearance of the 4-chlorobenzoic acid starting material.
Q3: What is the critical role of temperature in the chlorosulfonation step?
A3: Temperature is a critical parameter. The reaction of 4-chlorobenzoic acid with chlorosulfonic acid is typically carried out at elevated temperatures (130-150°C) to ensure the formation of the desired 3-sulfonyl chloride isomer.[1] Lower temperatures may lead to incomplete reaction or the formation of undesired isomers.
Q4: What are the key considerations for the amination step?
A4: The key considerations for the amination of 4-chloro-3-chlorosulfonylbenzoic acid are:
-
pH control: Maintaining an alkaline pH (9-10) is crucial for the nucleophilic substitution of the sulfonyl chloride with ammonia to proceed efficiently.
-
Temperature control: The reaction is often carried out at a controlled temperature to minimize side reactions.
-
Choice of ammonia source: Aqueous ammonia or ammonium hydroxide are commonly used.
Q5: How can I confirm the identity of the final product and its impurities?
A5: A combination of analytical techniques is recommended:
-
HPLC: For determining the purity of the product and quantifying impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the final product and its impurities. The proton NMR spectrum of this compound in a suitable deuterated solvent will show characteristic aromatic proton signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule (e.g., -SO₂NH₂, -COOH, C-Cl).
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This method is intended for the determination of the purity of this compound and the detection of process-related impurities.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve an accurately weighed amount of the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL. |
Visualizations
Synthesis Pathway and Impurity Formation
Caption: Synthesis of this compound and key impurity pathways.
Troubleshooting Workflow for Impurity Identification
Caption: Logical workflow for identifying and addressing impurities.
References
Technical Support Center: HPLC Analysis of 4-Chloro-3-sulfamoylbenzoic Acid
This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the HPLC analysis of 4-Chloro-3-sulfamoylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for acidic compounds like this compound in reversed-phase HPLC?
A1: Peak tailing for acidic compounds in reversed-phase HPLC is often attributed to several factors:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the silica-based stationary phase can interact with polar functional groups of the analyte, such as the carboxylic acid and sulfamoyl groups of this compound. This secondary interaction mechanism can lead to peak tailing.[1][2][3]
-
Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the pKa of the analyte, both ionized and unionized forms of the molecule can exist, leading to peak distortion, including tailing.[4][5] For acidic compounds, a mobile phase pH that is too high can lead to ionization and subsequent interaction with the stationary phase.[6]
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in asymmetrical peaks.[6][7]
-
Column Contamination and Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample band, causing tailing. Physical degradation of the column bed can also be a cause.[7][8]
-
Extra-Column Effects: Excessive tubing length or volume between the injector, column, and detector can contribute to band broadening and peak tailing.[6][9]
Q2: How does the mobile phase pH specifically affect the peak shape of this compound?
A2: this compound is an acidic compound containing both a carboxylic acid and a sulfamoyl group. The state of ionization of these groups is highly dependent on the mobile phase pH.
-
At a pH below the pKa of the carboxylic acid, the compound will be in its neutral, unionized form. In this state, it will be more hydrophobic and better retained by the nonpolar stationary phase in reversed-phase HPLC, generally resulting in a more symmetrical peak shape.[10][11]
-
As the pH of the mobile phase approaches and exceeds the pKa of the carboxylic acid, the molecule will become ionized (negatively charged). This can lead to repulsive interactions with residual silanol groups on the stationary phase, which are also deprotonated and negatively charged at higher pH values, potentially causing peak tailing or fronting.[4][12]
-
Therefore, to achieve a good peak shape for this compound, it is generally recommended to use a mobile phase pH that is at least 2 pH units below the pKa of the carboxylic acid group to ensure it remains in its protonated, neutral form.[10][13]
Q3: Can the choice of HPLC column influence peak tailing for this analysis?
A3: Absolutely. The choice of column is critical in mitigating peak tailing.
-
End-capped Columns: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions with acidic analytes.[14] Using a high-quality, well-end-capped C18 or C8 column is recommended.
-
Type B Silica Columns: These columns are made from a higher purity silica with lower metal content and fewer acidic silanol sites compared to older Type A silica columns, resulting in improved peak shapes for polar and ionizable compounds.[1]
-
Columns with Alternative Chemistries: For particularly challenging separations, columns with different stationary phases, such as those with embedded polar groups, can offer alternative selectivity and reduce silanol interactions.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Problem: Asymmetrical peak shape (tailing) observed for this compound.
A tailing factor greater than 1.2 is generally considered significant.[6]
Step 1: Evaluate and Optimize the Mobile Phase
This is often the most effective and straightforward area to address.
-
Hypothesis: The mobile phase pH is not optimal, leading to analyte ionization and/or undesirable secondary interactions with the stationary phase.
-
Action:
-
Lower the Mobile Phase pH: Prepare a mobile phase with a pH of approximately 2.5-3.0 using a suitable buffer (e.g., phosphate or formate buffer). This will ensure the carboxylic acid group of this compound is fully protonated.[6][9]
-
Buffer Concentration: Ensure the buffer concentration is adequate (typically 10-50 mM) to maintain a stable pH throughout the analysis.[6][7]
-
Mobile Phase Additives: If lowering the pH is insufficient, consider adding a competing acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase.[13][15] These additives can help to mask the effects of residual silanol groups.
-
Step 2: Assess Sample and Injection Parameters
-
Hypothesis: The sample concentration or injection volume is too high, causing column overload.
-
Action:
-
Reduce Sample Concentration: Dilute the sample by a factor of 5 or 10 and reinject. If the peak shape improves, the original sample was likely overloaded.[6][7]
-
Reduce Injection Volume: Decrease the injection volume and observe the effect on the peak shape.[6]
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase. Dissolving the sample in a much stronger solvent can lead to peak distortion.[15]
-
Step 3: Investigate the HPLC Column
-
Hypothesis: The column may be contaminated, degraded, or not suitable for the analysis.
-
Action:
-
Column Wash: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns) to remove any strongly retained contaminants.[6]
-
Replace the Column: If the peak shape does not improve after washing and other parameters have been optimized, the column may be irreversibly damaged or at the end of its lifespan. Replace it with a new, high-quality, end-capped C18 or C8 column.[6][7]
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants and extend its lifetime.
-
Step 4: Check the HPLC System
-
Hypothesis: Issues with the HPLC system, such as extra-column volume, are contributing to peak tailing.
-
Action:
-
Minimize Tubing Length: Use the shortest possible length of narrow-bore tubing to connect the injector, column, and detector to minimize dead volume.[6]
-
Check Fittings: Ensure all fittings are properly tightened to avoid leaks and dead volumes.
-
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Initial Mobile Phase Preparation (pH ~7):
-
Aqueous Phase: Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of sodium phosphate dibasic in HPLC-grade water.
-
Organic Phase: HPLC-grade acetonitrile.
-
Mobile Phase: Mix the aqueous and organic phases in the desired ratio (e.g., 70:30 v/v).
-
-
Acidic Mobile Phase Preparation (pH ~2.5):
-
Aqueous Phase: Prepare a 20 mM phosphate buffer and adjust the pH to 2.5 using phosphoric acid.
-
Organic Phase: HPLC-grade acetonitrile.
-
Mobile Phase: Mix the adjusted aqueous and organic phases in the same ratio as the initial mobile phase.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.
-
Inject a standard solution of this compound and record the chromatogram.
-
Flush the system thoroughly with the new acidic mobile phase and equilibrate until the baseline is stable.
-
Inject the same standard solution and record the chromatogram.
-
Compare the peak shapes and tailing factors from both analyses.
-
Protocol 2: Evaluation of Sample Overload
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution: 0.5 mg/mL, 0.1 mg/mL, and 0.05 mg/mL.
-
Analysis:
-
Using the optimized mobile phase from Protocol 1, inject a fixed volume (e.g., 10 µL) of each concentration, starting from the most dilute.
-
Record the chromatograms for each injection.
-
Analyze the peak shape and tailing factor for each concentration. A significant improvement in peak symmetry at lower concentrations indicates that column overload was a contributing factor.
-
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Tailing
| Mobile Phase pH | Tailing Factor (Asymmetry) | Observations |
| ~7.0 | > 2.0 | Severe tailing observed. |
| ~2.5 | 1.1 | Symmetrical peak shape achieved. |
Table 2: Impact of Sample Concentration on Peak Tailing
| Concentration (mg/mL) | Tailing Factor (Asymmetry) | Peak Shape |
| 1.0 | 1.8 | Noticeable tailing. |
| 0.5 | 1.4 | Reduced tailing. |
| 0.1 | 1.1 | Symmetrical peak. |
| 0.05 | 1.0 | Sharp, symmetrical peak. |
Visualizations
Caption: Troubleshooting workflow for resolving peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. acdlabs.com [acdlabs.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biotage.com [biotage.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. support.waters.com [support.waters.com]
- 13. researchgate.net [researchgate.net]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. i01.yizimg.com [i01.yizimg.com]
Technical Support Center: Handling and Removal of Unreacted Chlorosulfonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorosulfonic acid. The following information is intended to assist in the safe removal of unreacted chlorosulfonic acid from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for removing unreacted chlorosulfonic acid after a reaction?
The most common and effective method for removing unreacted chlorosulfonic acid is through a controlled quenching process. This involves carefully adding the reaction mixture to a cold medium, typically crushed ice or ice-cold water.[1][2][3] This procedure hydrolyzes the highly reactive chlorosulfonic acid into sulfuric acid and hydrochloric acid, which are less reactive and can be more easily separated.[4]
Q2: Why is it crucial to use cold conditions during quenching?
The hydrolysis of chlorosulfonic acid is a highly exothermic reaction that can cause a rapid increase in temperature, leading to splashing and the release of corrosive fumes.[5][6] Conducting the quench at low temperatures (typically between -10°C and 10°C) helps to dissipate the heat generated, ensuring a controlled and safe reaction.[2][7]
Q3: What are the typical products formed after quenching chlorosulfonic acid with water?
Quenching chlorosulfonic acid (ClSO₃H) with water (H₂O) results in the formation of sulfuric acid (H₂SO₄) and hydrogen chloride (HCl).[4] The balanced chemical equation for this reaction is:
ClSO₃H + H₂O → H₂SO₄ + HCl
Q4: How can I isolate my desired product after quenching?
Following the quenching step, the desired product, which is often a sulfonyl chloride or a sulfonic acid, can typically be isolated through liquid-liquid extraction.[1][8] An appropriate organic solvent that is immiscible with water is used to extract the product from the aqueous acidic solution. The choice of solvent will depend on the solubility of your specific product.
Q5: What safety precautions should I take when working with chlorosulfonic acid?
Chlorosulfonic acid is a highly corrosive and reactive substance.[5][9] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5][6][10] Ensure that an emergency shower and eyewash station are readily accessible.[6][9] Avoid contact with water or moisture, as it reacts violently.[5]
Troubleshooting Guides
Issue: Formation of an Emulsion During Extraction
Problem: After quenching and adding an organic solvent for extraction, a stable emulsion has formed between the aqueous and organic layers, making separation difficult. Emulsions are more likely to occur with chlorinated solvents and in strongly basic solutions.[11][12]
Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for some time, as some emulsions may break on their own.[11][13]
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion.[12][13]
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking to minimize emulsion formation.[12]
-
Filtration through Celite: Filter the entire mixture through a pad of Celite. Celite can help to break up the emulsion by removing fine particulate matter that may be stabilizing it.[13][14]
-
Solvent Evaporation: If emulsions are a recurring problem, consider evaporating the reaction solvent before the workup and then dissolving the residue in the extraction solvent.[13][14]
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[12]
Issue: Incomplete Quenching
Problem: After the quenching procedure, you suspect that there is still unreacted chlorosulfonic acid present. This can be indicated by continued fuming when the mixture is exposed to air.
Solutions:
-
Extended Stirring: Continue stirring the quenched mixture at a low temperature for an extended period to ensure the complete hydrolysis of the chlorosulfonic acid.
-
Additional Quenching Medium: Slowly add more crushed ice or cold water to the mixture while carefully monitoring the temperature.
-
pH Check: After ensuring the reaction is complete, you can cautiously check the pH of the aqueous layer. It should be strongly acidic.
Experimental Protocols
Protocol 1: Quenching of Excess Chlorosulfonic Acid
This protocol describes the general procedure for quenching a reaction mixture containing unreacted chlorosulfonic acid.
Methodology:
-
Prepare a quenching vessel (e.g., a large beaker or flask) containing crushed ice or a mixture of ice and water. The volume of the ice/water mixture should be at least 5-10 times the volume of the reaction mixture.
-
Place the quenching vessel in an ice bath to maintain a low temperature.
-
Slowly and carefully add the reaction mixture dropwise to the stirred ice/water mixture. A dropping funnel is recommended for a controlled addition.
-
Continuously monitor the temperature of the quenching mixture and ensure it remains below 10°C.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure all the chlorosulfonic acid has been hydrolyzed.
-
The quenched mixture, now containing sulfuric acid and hydrochloric acid in the aqueous layer, is ready for the extraction of the desired product.
Protocol 2: Extraction of an Aryl Sulfonyl Chloride
This protocol outlines the steps for extracting a synthesized aryl sulfonyl chloride from the aqueous acidic mixture after quenching.
Methodology:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) to the separatory funnel. The choice of solvent depends on the solubility of the target compound.
-
Gently swirl the separatory funnel to mix the layers, and then periodically vent to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. The organic layer containing the aryl sulfonyl chloride will be distinct from the aqueous layer.
-
Drain the lower layer (the identity of which depends on the relative densities of the organic solvent and the aqueous solution) and collect the organic layer.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Finally, wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to isolate the crude aryl sulfonyl chloride.
Quantitative Data
The efficiency of removing unreacted chlorosulfonic acid is typically indirectly measured by the yield and purity of the desired product obtained after the workup procedure.
| Product Type | Reaction Scale | Workup Method | Yield (%) | Purity | Reference |
| Aryl Sulfonyl Chloride | 50 g | Quenching in H₂O/Diglyme, Filtration | 87.7 | >95% (by ¹H NMR) | [7] |
| Aryl Sulfonyl Chloride | 13.4 g | Pouring into water, Extraction with Diethyl Ether | 54 | Not specified | [8] |
| 2-chloropyridine-3-sulfonyl chloride | 2.47 g | Precipitation by adding water, Filtration | 83.6 | >98% (w/w) | [15] |
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. macro.lsu.edu [macro.lsu.edu]
- 5. slideserve.com [slideserve.com]
- 6. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. concordia.ca [concordia.ca]
- 10. research.uga.edu [research.uga.edu]
- 11. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. Workup [chem.rochester.edu]
- 15. pubs.acs.org [pubs.acs.org]
Scaling up the synthesis of 4-Chloro-3-sulfamoylbenzoic acid for pilot production
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Chloro-3-sulfamoylbenzoic acid for pilot production.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a pilot scale?
A1: The most prevalent and industrially viable route is a two-step process starting from 4-chlorobenzoic acid. The first step involves chlorosulfonation of 4-chlorobenzoic acid to yield 4-chloro-3-(chlorosulfonyl)benzoic acid, followed by amination to produce the final product, this compound.
Q2: What are the critical process parameters to monitor during the chlorosulfonation step?
A2: The critical parameters for the chlorosulfonation step are reaction temperature, the molar ratio of reactants (specifically the excess of chlorosulfonic acid), and reaction time. Careful control of these parameters is crucial to ensure high yield and purity of the intermediate, 4-chloro-3-(chlorosulfonyl)benzoic acid.
Q3: How can the purity of this compound be assessed?
A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for assessing the purity of this compound. Other analytical techniques such as melting point determination and titration can also be employed for quality control.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 4-chloro-3-(chlorosulfonyl)benzoic acid in the first step. | - Incomplete reaction due to insufficient reaction time or temperature.- Sub-optimal molar ratio of chlorosulfonic acid to 4-chlorobenzoic acid.- Degradation of the product due to excessive temperature. | - Increase the reaction time or temperature gradually while monitoring the reaction progress by an in-process control (e.g., TLC or HPLC).- Optimize the molar ratio of chlorosulfonic acid; a molar ratio of around 6:1 (chlorosulfonic acid:4-chlorobenzoic acid) has been reported to give good yields.[1]- Ensure precise temperature control and avoid overheating. |
| Formation of isomeric impurities. | The chlorosulfonation of 4-chlorobenzoic acid can potentially lead to the formation of other isomers. | - Maintain the recommended reaction temperature to favor the formation of the desired isomer.- Purification of the intermediate product, 4-chloro-3-(chlorosulfonyl)benzoic acid, can be performed by recrystallization to remove isomeric impurities before proceeding to the next step. |
| Low yield of this compound in the amination step. | - Incomplete reaction of 4-chloro-3-(chlorosulfonyl)benzoic acid with the aminating agent.- Hydrolysis of the sulfonyl chloride intermediate back to the sulfonic acid. | - Ensure the slow and controlled addition of the sulfonyl chloride to the ammonia solution at a low temperature (below 5°C) to prevent side reactions.[1]- Use a sufficient excess of the aminating agent (e.g., concentrated ammonia water) to drive the reaction to completion. |
| Product is off-color or contains particulate matter. | - Presence of residual starting materials or by-products.- Contamination from the reactor or handling equipment. | - Decolorize the solution with activated carbon before precipitation of the final product.[1]- Ensure thorough cleaning and passivation of the reactor and all processing equipment before use.- Filter the final product and wash thoroughly with purified water. |
| Difficulty in filtering the final product. | The physical properties of the precipitate, such as particle size and shape, can affect filtration. | - Control the precipitation conditions, such as the rate of pH adjustment and the temperature, to influence the crystal morphology.- Consider using a different type of filter or filtration aid if the problem persists. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Chlorosulfonation of 4-Chlorobenzoic Acid
| Parameter | Condition 1 | Condition 2 |
| Molar Ratio (4-chlorobenzoic acid:chlorosulfonic acid) | 1:6.0[1] | 1:4.25 (calculated from mass)[2] |
| Reaction Temperature | 130°C[1] | 130°C[2] |
| Reaction Time | 4 hours[1] | 5 hours[2] |
| Yield of 4-chloro-3-(chlorosulfonyl)benzoic acid | 92.63%[1] | Not specified |
| Purity of 4-chloro-3-(chlorosulfonyl)benzoic acid | 97.78%[1] | Not specified |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClNO₄S | [3][4][5] |
| Molecular Weight | 235.64 g/mol | [5] |
| Melting Point | 256-258 °C | [5] |
| Appearance | White to almost white crystalline powder | [3] |
| Purity (by HPLC) | ≥97.5% | [3] |
Experimental Protocols
1. Synthesis of 4-chloro-3-(chlorosulfonyl)benzoic acid
-
Materials:
-
4-chlorobenzoic acid
-
Chlorosulfonic acid
-
Sulfonating agent (optional, as mentioned in some procedures)[1]
-
Ice
-
Water
-
-
Procedure:
-
In a suitable reactor equipped with a stirrer, thermometer, and an off-gas scrubber, charge chlorosulfonic acid.
-
Cool the chlorosulfonic acid to 0°C.
-
Slowly and portion-wise, add 4-chlorobenzoic acid to the reactor while maintaining the temperature below the specified limit.
-
After the addition is complete, slowly raise the temperature to 130°C and maintain for 4-5 hours.[1][2]
-
Monitor the reaction completion by a suitable in-process control method.
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum to obtain 4-chloro-3-(chlorosulfonyl)benzoic acid.
-
2. Synthesis of this compound
-
Materials:
-
4-chloro-3-(chlorosulfonyl)benzoic acid
-
Concentrated ammonia water
-
Hydrochloric acid
-
Activated carbon
-
-
Procedure:
-
In a reactor, charge concentrated ammonia water and cool it to below 5°C.[1]
-
Slowly add the previously synthesized 4-chloro-3-(chlorosulfonyl)benzoic acid to the ammonia solution while maintaining the temperature below 30°C.[1]
-
Stir the reaction mixture at 30°C for 3 hours.[1]
-
Raise the temperature to 60°C, add activated carbon, and stir for 30 minutes for decolorization.[1]
-
Cool the mixture and filter to remove the activated carbon.
-
Adjust the pH of the filtrate to 2 with hydrochloric acid to precipitate the product.[1]
-
Filter the white solid, wash with water, and dry to obtain this compound.
-
Mandatory Visualization
Caption: Synthesis workflow for this compound.
Caption: A logical troubleshooting workflow for synthesis issues.
References
- 1. Page loading... [guidechem.com]
- 2. Synthesis routes of 4-Chloro-3-chlorosulfonylbenzoic acid [benchchem.com]
- 3. This compound, 98% 250 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound | C7H6ClNO4S | CID 14568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-氯-3-磺酰胺基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting low yields in the amidation of 4-Chloro-3-sulfamoylbenzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the amidation of 4-Chloro-3-sulfamoylbenzoic acid.
Troubleshooting Guide
Low yields in the amidation of this compound can arise from several factors, including incomplete activation of the carboxylic acid, side reactions, suboptimal reaction conditions, or inefficient purification. This guide is designed to help you diagnose and resolve these common issues.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting low amidation yields.
Caption: A flowchart for troubleshooting low yields in amidation reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction to form the acyl chloride with thionyl chloride (SOCl₂) is sluggish and gives a low yield. What can I do?
A1: Incomplete conversion to the acyl chloride is a common reason for low overall yield.[1][2]
-
Reagent Quality: Ensure your thionyl chloride is fresh and the reaction is conducted under anhydrous conditions, as SOCl₂ reacts with water.
-
Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is a more potent activating agent.[1][2]
-
Temperature and Time: The conversion of some carboxylic acids to acyl chlorides requires heating.[1] Consider refluxing the mixture in a suitable solvent like dichloromethane (DCM) or using neat SOCl₂ if your starting material is stable at higher temperatures.[1][3]
-
Order of Addition: For a one-pot synthesis, it is often best to mix the carboxylic acid and a non-nucleophilic base (like triethylamine) before adding the thionyl chloride.[4][5]
Q2: I am using a carbodiimide coupling reagent like EDC, but the reaction is not proceeding. Why might this be?
A2: Carbodiimide couplings can be sensitive to several factors.
-
Additives: For sterically hindered or electronically deactivated substrates, carbodiimide activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often require an additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure.[6][7] These additives form a more reactive activated ester, which then reacts with the amine.[7]
-
Amine Salt Formation: If your amine is provided as a hydrochloride salt, it must be neutralized with a non-nucleophilic base (e.g., diisopropylethylamine - DIEA, or triethylamine - Et₃N) to free up the nucleophilic amine.[1]
-
Solvent: Aprotic polar solvents like DMF or DCM are typically used for these reactions.[8][9]
-
pH: The pH of the reaction can be critical. For some challenging couplings, maintaining the correct pH can prevent side reactions and improve yields.[10]
Q3: I am observing multiple spots on my TLC plate, suggesting side reactions. What are the likely side products?
A3: In the synthesis of furosemide (a common amide derivative of this compound), several process-related impurities can form.[11]
-
Disubstitution: If an excess of the amine (e.g., furfurylamine) is used, it can displace the chlorine atom on the aromatic ring in addition to forming the amide bond, leading to a disubstituted product.[12]
-
Unreacted Starting Material: Incomplete reaction will leave unreacted this compound.
-
Anhydride Formation: During the activation step (especially with SOCl₂ or oxalyl chloride), the acyl chloride can react with unreacted carboxylic acid to form a symmetric anhydride.[3]
Q4: How does the sulfamoyl group (-SO₂NH₂) affect the amidation reaction?
A4: The sulfamoyl group is a strong electron-withdrawing group. This has two main effects:
-
It increases the acidity of the carboxylic acid proton, but this is generally not a major issue in the amidation itself, as the acid will be deprotonated or activated.
-
It deactivates the aromatic ring, which can make side reactions involving nucleophilic aromatic substitution (like displacement of the chloro group) more challenging, which is generally favorable for the desired amidation reaction. However, under harsh conditions (high temperature, strong base), such side reactions can still occur.
Q5: What is the best method for purifying the final amide product?
A5: The purification strategy depends on the properties of your specific amide.
-
Crystallization/Precipitation: Many amide products, including furosemide, can be purified by pH-dependent precipitation.[13][14] The crude product can be dissolved in an aqueous basic solution, filtered to remove insoluble impurities, and then re-precipitated by acidifying the solution.[13][15] Subsequent recrystallization from a suitable solvent like an ethanol/water mixture can further enhance purity.[15]
-
Aqueous Workup: A standard aqueous workup involving washes with dilute acid (to remove unreacted amine and base) and dilute base (to remove unreacted carboxylic acid) is often effective.[4][6]
-
Column Chromatography: If crystallization is ineffective, silica gel column chromatography can be used. The choice of eluent will depend on the polarity of your product.
Data on Amidation Yields
| Carboxylic Acid | Amine | Coupling Method | Solvent | Yield (%) | Reference |
| Substituted Benzoic Acid | p-Chloroaniline | EDC, DMAP (cat.), HOBt | DCM/DMF | 68% | [10] |
| Substituted Benzoic Acid | p-Anisidine | EDC, DMAP (cat.), HOBt | DCM/DMF | 72% | [10] |
| Benzoic Acid | Diethylamine | SOCl₂, Et₃N | DCM | 86% | [4] |
| Benzoic Acid | Benzylamine | COMU, Collidine | Aqueous | Moderate-High | [16] |
| Boc-protected Valine | Aromatic Amine | HATU, DIPEA | DMF | 38% | [17] |
| Boc-protected Valine | Aromatic Amine | EDC, DMAP, HOBt (cat.) | Acetonitrile | Good-Excellent | [17] |
Note: Yields are highly substrate-dependent and the above data should be used as a general guideline.
Key Experimental Protocols
Protocol 1: Amidation via Acyl Chloride Formation with Thionyl Chloride (SOCl₂)
This two-step, one-pot protocol is a robust method for converting carboxylic acids to amides.
Caption: Workflow for amidation using the thionyl chloride method.
Methodology:
-
Acyl Chloride Formation: To a stirred solution of this compound (1 equivalent) and triethylamine (3 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere, add thionyl chloride (1.1 equivalents) dropwise at 0 °C.[4] Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by TLC.
-
Amidation: Cool the reaction mixture back to 0 °C and add a solution of the desired amine (1.1 equivalents) in DCM dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding water. Separate the organic layer and wash it sequentially with 1N HCl, 1N NaOH, and brine.[4] Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude amide by recrystallization from a suitable solvent or by silica gel column chromatography.
Protocol 2: Amidation using EDC/HOBt Coupling
This method is common in peptide synthesis and is effective for coupling under mild conditions, which can be beneficial for sensitive substrates.
Methodology:
-
Reaction Setup: To a solution of this compound (1 equivalent), HOBt (1.2 equivalents), and the desired amine (1.1 equivalents) in anhydrous DMF at 0 °C, add EDC·HCl (1.2 equivalents) in one portion.[7][9]
-
Base Addition: If the amine is a hydrochloride salt, add DIEA (1.2 equivalents) to the mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 8. peptide.com [peptide.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. CN117510444A - Refining process of furosemide - Google Patents [patents.google.com]
- 14. CN105906589A - Preparation method of furosemide - Google Patents [patents.google.com]
- 15. chegg.com [chegg.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4-Chloro-3-sulfamoylbenzoic Acid as a Pharmaceutical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, the role of reference standards is paramount. These highly characterized materials are crucial for the accurate identification, purity assessment, and potency determination of active pharmaceutical ingredients (APIs) and finished drug products. This guide provides a comprehensive comparison of 4-Chloro-3-sulfamoylbenzoic acid (4-CBSA) as a pharmaceutical reference standard, particularly in the context of the diuretic drugs bumetanide and indapamide. It delves into its performance characteristics, alternatives, and the experimental methodologies underpinning its use.
This compound: A Key Intermediate and Critical Impurity
This compound is a vital chemical intermediate in the synthesis of several sulfonamide-based drugs, most notably the potent loop diuretic bumetanide.[1] It also serves as a critical impurity that must be monitored and controlled in the final drug substance and product. Its well-defined structure and physicochemical properties make it an indispensable tool for analytical chemists in the pharmaceutical industry.
As a reference standard, 4-CBSA is primarily utilized for:
-
Identification: Confirming the presence of 4-CBSA as a known impurity.
-
Quantification: Accurately determining the levels of 4-CBSA in bumetanide and indapamide samples.
-
Method Validation: Establishing the performance characteristics of analytical methods designed to monitor impurities.
Comparison with Alternative Reference Standards
While 4-CBSA is a key reference standard, other process-related impurities and degradation products of bumetanide and indapamide are also used as reference materials for comprehensive quality control. The selection of a particular reference standard depends on the specific requirements of the analytical method and the impurity profile of the drug substance.
Below is a comparison of 4-CBSA with other official impurity reference standards for bumetanide and indapamide.
| Reference Standard | Chemical Name | Role in Quality Control |
| This compound | This compound | Key intermediate and impurity in bumetanide and indapamide synthesis. |
| Bumetanide Impurity A | 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid | A known process-related impurity in the synthesis of bumetanide. |
| Bumetanide Impurity B | 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | A known process-related impurity in the synthesis of bumetanide. |
| Indapamide Impurity B | 4-Chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide | A known process-related impurity in the synthesis of indapamide. |
Performance Data and Experimental Protocols
The utility of a reference standard is intrinsically linked to the reliability and robustness of the analytical methods in which it is employed. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of 4-CBSA and other related impurities in bumetanide and indapamide.
Quantitative Data Summary
The following table summarizes typical performance data for a stability-indicating HPLC method used for the analysis of bumetanide and its impurities, including 4-CBSA.
| Parameter | This compound | Bumetanide Impurity A | Bumetanide Impurity B |
| Linearity Range (µg/mL) | 0.06 - 1.20 | 0.315 - 1.875 | 0.315 - 1.875 |
| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.006 | Not Reported | Not Reported |
| Limit of Quantification (LOQ) (µg/mL) | Not Reported | Not Reported | Not Reported |
| Recovery (%) | Not Reported | Not Reported | Not Reported |
Data compiled from publicly available research.[2][3] Specific values can vary based on the exact analytical method and laboratory conditions.
Experimental Protocol: Stability-Indicating HPLC Method for Bumetanide and Impurities
This protocol is a representative example of a method used to separate and quantify bumetanide and its related compounds, including 4-CBSA.
1. Chromatographic Conditions:
-
Column: Discovery C18 (250 x 4.6 mm, 5 µm)[2]
-
Mobile Phase: 0.1% o-phthalaldehyde and acetonitrile (50:50 v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection: UV at 254 nm[2]
-
Column Temperature: 50°C
2. Standard Solution Preparation:
-
Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Further dilute as needed to prepare working standard solutions within the linearity range.
3. Sample Solution Preparation:
-
Accurately weigh and transfer a quantity of the bumetanide drug substance or powdered tablets equivalent to 25 mg of bumetanide into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon filter before injection.
4. System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
The tailing factor for the 4-CBSA peak should be not more than 2.0.
-
The theoretical plates for the 4-CBSA peak should be not less than 2000.
5. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Identify the 4-CBSA peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of 4-CBSA in the sample using the peak area response and the concentration of the standard.
Visualizing the Analytical Workflow and Synthesis Pathway
To better understand the context of 4-CBSA as a reference standard, the following diagrams illustrate the analytical workflow and its position in the bumetanide synthesis pathway.
Conclusion
This compound is a critical pharmaceutical reference standard for ensuring the quality and safety of bumetanide and indapamide. Its use, in conjunction with other relevant impurity standards, allows for the development and validation of robust analytical methods for impurity profiling. The experimental protocols, such as the stability-indicating HPLC method detailed in this guide, provide a framework for the accurate and precise quantification of this key impurity. The continued availability of high-purity 4-CBSA as a reference standard is essential for pharmaceutical manufacturers and regulatory agencies in maintaining the high standards of drug quality.
References
- 1. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Analysis of Indapamide and Related Impurities in Sustained-Release Tablets by a Single-Run HPLC-PDA Method | Wuhan University Journal of Natural Sciences [wujns.edpsciences.org]
A Comparative Analysis of the Diuretic Activity of 4-Chloro-3-sulfamoylbenzoic Acid Derivatives
This guide provides a detailed comparison of the diuretic activity of prominent derivatives of 4-Chloro-3-sulfamoylbenzoic acid, a core chemical scaffold for a class of potent diuretics known as loop diuretics. These agents are fundamental in the clinical management of fluid overload states. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data and methodologies.
The most clinically significant derivatives of this benzoic acid core are furosemide, bumetanide, and torsemide. While they share a common mechanism of action, their pharmacological profiles, including potency and pharmacokinetics, exhibit critical differences that influence their clinical application.
Mechanism of Action: Targeting the Na-K-2Cl Cotransporter
Derivatives of this compound exert their diuretic effect by inhibiting the Na-K-2Cl cotransporter (NKCC2) located in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[1][2][3] This transporter is responsible for reabsorbing approximately 20-30% of filtered sodium chloride.[2]
By blocking NKCC2, these drugs prevent the reabsorption of sodium (Na+), potassium (K+), and chloride (Cl−) ions from the tubular fluid back into the bloodstream.[1][4] The resulting increase in luminal ion concentration osmotically retains water within the tubule, leading to a significant increase in urine output (diuresis) and excretion of electrolytes (natriuresis and saluresis).[2][4] This action also diminishes the hypertonicity of the renal interstitium, further impairing the kidney's ability to concentrate urine.[1]
Caption: Inhibition of the NKCC2 transporter by this compound derivatives.
Comparative Pharmacokinetics and Potency
The primary derivatives—furosemide, bumetanide, and torsemide—are distinguished by their potency and pharmacokinetic properties such as bioavailability and duration of action. Bumetanide is the most potent on a milligram-to-milligram basis, while torsemide has a longer half-life and more consistent bioavailability compared to the highly variable absorption of furosemide.[5][6][7]
Table 1: Comparison of Key Pharmacokinetic and Potency Parameters
| Parameter | Furosemide | Bumetanide | Torsemide |
| Relative Potency | 1x (Reference) | ~40x | 2-4x |
| Oral Bioavailability | 10-100% (highly variable)[5][7] | 80-95%[5] | 80-90%[5][7] |
| Half-life (hours) | ~2 hours[7] | ~1-1.5 hours[6] | ~3.5 hours[7] |
| Duration of Action (hours) | 6-8 hours[5] | 4-6 hours[5] | 12-16 hours[5] |
Structure-activity relationship (SAR) studies indicate that the diuretic activity of these compounds is positively correlated with their lipophilicity, as defined by the octanol:water partition coefficient (log P).[8][9] However, this relationship holds true only within a specific range, beyond which further increases in lipophilicity do not enhance diuretic effects.[8]
Experimental Protocols for Diuretic Activity Assessment
The diuretic properties of novel this compound derivatives are typically evaluated using in vivo animal models. The Lipschitz test, primarily using rats, is a standard method.[10][11][12]
Methodology: In Vivo Diuretic Activity Screening in Rats
-
Animal Model: Male or female Wistar albino rats are commonly used for these studies.[12][13] The animals are acclimatized and fasted overnight with free access to water before the experiment.
-
Hydration: To ensure a uniform state of hydration and promote urine flow, rats are administered a saline solution (e.g., 0.9% NaCl) orally, often at a volume of 5% of their body weight.[11]
-
Administration of Compounds: The test derivatives are prepared in a suitable vehicle (e.g., saline with a suspending agent) and administered, typically via oral gavage or intraperitoneal injection.[14] A control group receives the vehicle only, and a positive control group receives a standard diuretic like furosemide.
-
Urine Collection: Immediately after administration, the animals are placed in individual metabolic cages designed to separate urine and feces. Urine is collected over a specified period, often 5 or 24 hours.[14]
-
Analysis: The following parameters are measured:
-
Total Urine Volume: Measured gravimetrically or volumetrically.
-
Electrolyte Concentration: The concentrations of Na+, K+, and Cl− in the urine are determined using techniques such as flame photometry or ion-selective electrodes.[12]
-
pH: Measured using a standard pH meter.
-
-
Evaluation: The diuretic activity is quantified by calculating several indices:
-
Diuretic Index: Ratio of the urine output of the test group to the control group.[15]
-
Natriuretic Activity: The total amount of sodium excreted.[15]
-
Saluretic Activity: The sum of sodium and chloride excretion.[15]
-
Lipschitz Value: Ratio of the response of the test drug to that of a standard drug like urea or furosemide.[12][15]
-
Caption: Standard experimental workflow for evaluating the diuretic activity of test compounds.
Conclusion
Derivatives of this compound are powerful diuretics essential for modern medicine. While united by their inhibitory action on the NKCC2 transporter, the primary agents—furosemide, bumetanide, and torsemide—display significant variations in their pharmacokinetic profiles and potency. Bumetanide offers the highest potency, whereas torsemide provides a longer duration of action and more reliable oral absorption, which can be advantageous in clinical settings like heart failure.[5][16] The highly variable bioavailability of furosemide can present challenges in achieving consistent diuresis.[5][7] The selection of a specific agent must be tailored to the individual patient's clinical status, including renal and hepatic function, to balance efficacy with the risk of adverse effects such as electrolyte disturbances.[1] Future research into novel derivatives will continue to rely on the robust experimental protocols outlined to identify compounds with improved therapeutic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Loop Diuretics Unique Mechanism of Action [japi.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. What are NKCC2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. A reappraisal of loop diuretic choice in heart failure patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure activity correlation for diuretic furosemide congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 11. Diuretics screening models | PPTX [slideshare.net]
- 12. Evaluation of diuretic efficacy and antiurolithiatic potential of ethanolic leaf extract of Annona squamosa Linn. in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship of furosemide-derived compounds as antagonists of cerebellum-specific GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpp.com [ijpp.com]
- 15. ijcrt.org [ijcrt.org]
- 16. A comprehensive review of the loop diuretics: should furosemide be first line? - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of Synthesized 4-Chloro-3-sulfamoylbenzoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring purity, safety, and efficacy. This guide provides a comparative overview of standard analytical techniques for the structural elucidation of 4-Chloro-3-sulfamoylbenzoic acid, a key intermediate in the synthesis of various diuretic and antihypertensive drugs.[1] The following sections present expected data from various spectroscopic methods and detailed experimental protocols to aid in the verification of the synthesized product.
Chemical Structure and Properties
-
IUPAC Name: this compound[2]
-
Molecular Formula: C₇H₆ClNO₄S[3]
-
Molecular Weight: 235.65 g/mol [2]
-
CAS Number: 1205-30-7[4]
-
Appearance: White to almost white powder or crystals.
Spectroscopic Data Comparison
The confirmation of the chemical structure of synthesized this compound relies on a combination of spectroscopic techniques. Below is a comparison of expected data from ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry against a reference standard.
| Analytical Technique | Expected Results for this compound | Alternative/Competing Structures & Expected Data |
| ¹H NMR | Aromatic protons with specific splitting patterns and chemical shifts, distinct signals for the carboxylic acid and sulfamoyl protons. | Isomeric Impurities (e.g., 2-Chloro-5-sulfamoylbenzoic acid): Different chemical shifts and splitting patterns for the aromatic protons due to the altered substitution pattern. |
| ¹³C NMR | Characteristic chemical shifts for the seven carbon atoms, including the carboxyl, chloro-substituted, sulfamoyl-substituted, and other aromatic carbons. | Starting Material (p-chlorobenzoic acid): Absence of a signal for the carbon bearing the sulfamoyl group and different chemical shifts for the aromatic carbons.[1] |
| IR Spectroscopy | Presence of characteristic absorption bands for O-H (carboxylic acid), N-H (sulfamoyl), C=O (carboxyl), S=O (sulfonamide), and C-Cl bonds. | Unreacted Intermediate (4-chloro-3-(chlorosulfonyl)benzoic acid): Absence of N-H stretching bands and presence of a strong S-Cl stretching band. |
| Mass Spectrometry | A molecular ion peak [M-H]⁻ at m/z 233.9633 and/or [M+H]⁺ at m/z 235.9779, along with a characteristic isotopic pattern for chlorine.[2] | Dimerized or Polymerized Byproducts: Molecular ion peaks at significantly higher m/z values. |
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: 400 MHz NMR Spectrometer.
Procedure:
-
Sample Preparation: Dissolve 10-20 mg of the synthesized this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16 scans, relaxation delay of 1s, spectral width of 16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024 scans, relaxation delay of 2s, spectral width of 240 ppm.
-
-
Data Analysis: Process the spectra using appropriate software. Compare the chemical shifts, integration, and coupling constants with reference data.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FTIR Spectrometer with an ATR accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters: 32 scans, resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption peaks for the functional groups and compare them to a reference spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF) with an Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis:
-
Infuse the sample solution into the ESI source.
-
Acquire mass spectra in both positive and negative ion modes.
-
-
Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass. Analyze the fragmentation pattern to further confirm the structure.
Workflow for Synthesis and Structural Confirmation
The following diagram illustrates the logical workflow from the synthesis of this compound to its final structural confirmation.
Caption: Workflow for the synthesis and structural confirmation of this compound.
References
A Comparative Guide to Analytical Methods for Quantifying 4-Chloro-3-sulfamoylbenzoic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of 4-Chloro-3-sulfamoylbenzoic acid, a known impurity and metabolite of the potent diuretic furosemide, is of paramount importance for ensuring the quality and safety of pharmaceutical products.[1][2][3] This guide provides a comprehensive comparison of validated analytical methods for its determination, with a focus on High-Performance Liquid Chromatography (HPLC), a widely utilized technique in pharmaceutical analysis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) stands out as a robust and reliable technique for the quantification of this compound. Various methods have been developed and validated, offering different chromatographic conditions to suit specific analytical needs. These methods are often employed in stability-indicating assays for furosemide and its related substances.
Comparative Performance of Validated HPLC Methods
The following table summarizes the key performance characteristics of different RP-HPLC methods reported for the analysis of furosemide and its impurities, including this compound.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil ODS-3V C18 (250 cm x 150 mm; 5 µm)[4] | Supelcosil C8 (250 mm × 4.6 mm, 5-μm)[5] | Agilent Eclipse XDB C18 (150 × 4.6 mm, 5 μm)[1][6] |
| Mobile Phase | 1% glacial acetic acid and acetonitrile (50:50 v/v)[4] | 0.2 g potassium dihydrogen orthophosphate and 0.25 g cetrimide in 70 mL water (pH 7.0 with 6M ammonia) and 30 mL 1-propanol (70:30 v/v)[5] | 0.01 mol/L KH2PO4 buffer and methanol[1][6] |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[5] | Not Specified |
| Detection Wavelength | 272 nm[4] | 238 nm[5] | 230 nm[1][6] |
| Linearity Range | 10-120 µg/mL (for Furosemide)[4] | 16–24 µg/ml (for Furosemide)[5] | Not Specified |
| Correlation Coefficient (r²) | 0.9998 (for Furosemide)[4] | Not Specified | Not Specified |
| Accuracy (% Recovery) | 100.14% to 101.01% (for Furosemide)[4] | 99.59% to 102.33% (for Furosemide)[5] | Not Specified |
| Precision (%RSD) | < 2% (for Furosemide)[4] | < 2% (for Furosemide)[5] | Not Specified |
Note: While the provided data from the search results primarily focuses on the validation parameters for the main compound, furosemide, these methods are designed to separate and quantify its impurities, including this compound. The validation of these methods for the specific impurity would follow similar protocols.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Method 1: RP-HPLC with Acetic Acid and Acetonitrile Mobile Phase
Instrumentation: Waters e2695 system equipped with an Inertsil ODS-3V C18 column (250 cm x 150 mm; 5 µm particle size).[4]
Chromatographic Conditions:
-
Mobile Phase: A mixture of 1% glacial acetic acid and acetonitrile in a ratio of 50:50 (v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detection at a wavelength of 272 nm.[4]
-
Retention Time of Furosemide: 7.03 min.[4]
Method Validation: The method was validated according to ICH guidelines for parameters including system suitability, linearity, accuracy, precision, specificity, ruggedness, and robustness.[4]
Method 2: Stability-Indicating RP-HPLC Method
Instrumentation: A High-Performance Liquid Chromatograph with a Supelcosil C8 column (250 mm × 4.6 mm, 5-μm particle size).[5]
Chromatographic Conditions:
-
Mobile Phase: A mixture of a buffer solution and 1-propanol (70:30 v/v). The buffer solution was prepared by dissolving 0.2 g of potassium dihydrogen orthophosphate and 0.25 g of cetrimide in 70 mL of water, with the pH adjusted to 7.0 with 6M ammonia.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength of 238 nm.[5]
Method Validation: The method was validated for linearity, limits of detection and quantification, accuracy, precision, and robustness.[5] Stress degradation studies were also performed to demonstrate the stability-indicating nature of the method.[5]
Method 3: RP-HPLC for Impurity Profiling
Instrumentation: An HPLC system with an Agilent Eclipse XDB C18 column (150 × 4.6 mm, 5 μm).[1][6]
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.01 mol/L KH2PO4 buffer solution and methanol.[1][6] The pH of the buffer and the gradient program were optimized to achieve the best resolution.[1][6]
-
Detection: UV detection at a wavelength of 230 nm, as both furosemide and its impurities show strong UV absorption at this wavelength.[1][6]
Method Validation: The method was validated with respect to system suitability, linearity, limit of quantitation, limit of detection, precision, accuracy, and robustness as per ICH guidelines.[1]
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.
Caption: A flowchart illustrating the key stages in the validation of an analytical method.
This comprehensive guide provides a comparative overview of validated HPLC methods for the quantification of this compound. The detailed protocols and performance data will aid researchers and drug development professionals in selecting and implementing the most suitable analytical method for their specific requirements, ultimately contributing to the development of safe and effective pharmaceutical products.
References
- 1. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 98% | 1205-30-7 [sigmaaldrich.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Spectral Analysis of 4-Chloro-3-sulfamoylbenzoic Acid and Its Nitro-Substituted Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectral comparison of 4-Chloro-3-sulfamoylbenzoic acid and its nitro-substituted analog, 4-chloro-3-nitro-5-sulfamoylbenzoic acid. The information presented is intended to support research and development activities by offering a comprehensive look at the spectroscopic characteristics of these two compounds. While extensive data is available for this compound, detailed public spectral information for its nitro-substituted analog is less accessible and often proprietary.
Chemical Structures
| Compound | Structure |
| This compound | |
| 4-chloro-3-nitro-5-sulfamoylbenzoic acid |
Spectroscopic Data Comparison
The following tables summarize the available quantitative spectral data for the two compounds.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | DMSO-d₆ | 8.32 (d, J=2.2 Hz, 1H), 8.04 (dd, J=8.4, 2.2 Hz, 1H), 7.80 (d, J=8.4 Hz, 1H) |
| 4-chloro-3-nitro-5-sulfamoylbenzoic acid | Not Publicly Available | Data not publicly available. Commercial suppliers indicate that NMR data is provided with purchase. |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | DMSO-d₆ | 165.4, 142.1, 138.9, 133.1, 131.2, 128.4, 127.9 |
| 4-chloro-3-nitro-5-sulfamoylbenzoic acid | Not Publicly Available | Data not publicly available. Commercial suppliers indicate that NMR data is provided with purchase. |
Table 3: FT-IR Spectral Data (KBr Pellet)
| Compound | Major Absorption Peaks (cm⁻¹) |
| This compound | 3369 (N-H stretch), 3100-2500 (O-H stretch), 1705 (C=O stretch), 1595, 1558 (aromatic C=C stretch), 1338, 1165 (SO₂ stretch) |
| 4-chloro-3-nitro-5-sulfamoylbenzoic acid | Data not publicly available. Expected peaks would include those for N-H, O-H, C=O, aromatic C=C, SO₂ stretching, and additional strong peaks for the NO₂ asymmetric and symmetric stretching around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| This compound | ESI- | 234.0 | 189.9, 196.9, 168.9[1] |
| 4-chloro-3-nitro-5-sulfamoylbenzoic acid | ESI- | 278.9 | Data not publicly available. Fragmentation would likely involve loss of the nitro group, sulfamoyl group, and carboxylic acid group. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation : A standard NMR spectrometer (e.g., Bruker, 400 MHz) is used for analysis.
-
¹H NMR Acquisition :
-
The instrument is tuned to the proton frequency.
-
A standard one-pulse sequence is used.
-
Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.
-
Chemical shifts are referenced to the residual solvent peak.
-
-
¹³C NMR Acquisition :
-
The instrument is tuned to the carbon frequency.
-
A proton-decoupled pulse sequence is used to simplify the spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Chemical shifts are referenced to the solvent peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Approximately 1-2 mg of the solid sample is ground to a fine powder using an agate mortar and pestle.
-
The powdered sample is then thoroughly mixed with about 100-200 mg of dry potassium bromide (KBr) powder.
-
The mixture is placed in a pellet die and pressed under high pressure to form a transparent pellet.
-
-
Instrumentation : A standard FT-IR spectrometer is used.
-
Data Acquisition :
-
A background spectrum of a pure KBr pellet is first recorded.
-
The sample pellet is then placed in the sample holder.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation : A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.
-
Data Acquisition :
-
The sample solution is infused into the ESI source at a low flow rate.
-
The analysis is typically performed in negative ion mode to deprotonate the carboxylic acid.
-
A full scan mass spectrum is acquired to determine the mass of the molecular ion.
-
Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns by selecting the molecular ion and subjecting it to collision-induced dissociation.
-
Signaling Pathway and Experimental Workflow
As this compound is a known metabolite of the diuretic drug furosemide, its biological relevance can be understood in the context of furosemide's metabolic pathway. Similarly, 4-chloro-3-nitro-5-sulfamoylbenzoic acid is a known impurity in the synthesis of the diuretic bumetanide.
Caption: Metabolic pathway of Furosemide.
The diagram above illustrates the primary metabolic routes of furosemide, leading to the formation of its glucuronide conjugate and this compound (also known as saluamine).
Caption: General workflow for spectral analysis.
This workflow outlines the logical progression from sample preparation to data interpretation in the comparative spectral analysis of the two compounds.
References
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. Method validation for the analysis of related impurities is a critical step in this process, guaranteeing that the analytical procedures used are accurate, reproducible, and specific. This guide provides a comprehensive comparison of the use of 4-Chloro-3-sulfamoylbenzoic acid as a reference standard in the method validation for related impurities, particularly in the context of diuretic drugs like furosemide and indapamide. We will delve into experimental data, protocols, and a comparison with the analysis of other related impurities, which serve as the primary "alternatives" in this specialized analytical context.
The Central Role of Impurity Reference Standards
Method validation for related impurities heavily relies on the availability of high-purity reference standards for each potential impurity. This compound is a known process-related impurity and a degradation product of several diuretic drugs.[1][2] Its use as a reference standard is essential for:
-
Specificity/Selectivity: Demonstrating that the analytical method can unequivocally assess the analyte in the presence of other components, including other impurities, degradation products, and the API itself.
-
Accuracy: Determining the closeness of the test results obtained by the method to the true value.
-
Precision: Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establishing the lowest amount of analyte that can be reliably detected and quantified.
Comparative Performance in HPLC Method Validation
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of related impurities in pharmaceuticals. The performance of an HPLC method is validated for all known impurities, allowing for a comparative assessment of its suitability for each specific compound.
Below are tables summarizing the validation parameters for HPLC methods used to analyze this compound alongside other related impurities of furosemide and indapamide.
Table 1: Comparative HPLC Method Validation Data for Furosemide and its Related Impurities
| Parameter | This compound (Impurity C) | Impurity A | Impurity B | Impurity G (Unknown) | Furosemide (API) |
| Linearity Range (µg/mL) | 0.05 - 1.5 | 0.05 - 1.5 | 0.05 - 1.5 | 0.05 - 1.5 | 0.05 - 1.5 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 | > 0.999 | > 0.999 |
| LOD (µg/mL) | 0.015 | 0.015 | 0.015 | 0.015 | 0.015 |
| LOQ (µg/mL) | 0.05 | 0.05 | 0.05 | 0.05 | 0.05 |
| Accuracy (Recovery %) | 98.0 - 102.0 | 98.0 - 102.0 | 98.0 - 102.0 | 98.0 - 102.0 | 98.0 - 102.0 |
| Precision (RSD %) | < 2.0 | < 2.0 | < 2.0 | < 2.0 | < 2.0 |
Data synthesized from representative HPLC validation studies for furosemide impurities.[3][4][5]
Table 2: Comparative HPLC Method Validation Data for Indapamide and its Related Impurities
| Parameter | This compound (Impurity 1) | Impurity A | Impurity B | Indapamide (API) |
| Linearity Range (µg/mL) | 0.060 - 1.20 | 0.0324 - 1.20 | 0.060 - 1.20 | 0.028 - 1.80 |
| Correlation Coefficient (R) | 0.9997 | 0.99985 | 0.9996 | 0.99995 |
| LOD (µg/mL) | Not Reported | Not Reported | Not Reported | Not Reported |
| LOQ (µg/mL) | Not Reported | Not Reported | Not Reported | Not Reported |
| Accuracy (Recovery %) | 98.9 - 101.5 | 98.5 - 101.2 | 99.1 - 101.8 | 98.7 - 101.3 |
| Precision (RSD %) | < 2.0 | < 2.0 | < 2.0 | < 1.5 |
Data adapted from a single-run HPLC-PDA method for indapamide and its impurities.[6]
As the data indicates, a well-developed HPLC method can be validated to provide comparable performance for this compound and other related impurities. The choice of chromatographic conditions is crucial to achieve adequate separation and sensitivity for all specified impurities.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical methods. Below are representative experimental protocols for the HPLC analysis of furosemide and indapamide impurities.
Protocol 1: HPLC Method for Furosemide and Related Impurities
This protocol is designed for the separation and quantification of furosemide and its known related impurities, including this compound.
-
Chromatographic System: A gradient High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Agilent Eclipse XDB C18 (150 × 4.6 mm, 5 µm) or equivalent.[3]
-
Mobile Phase A: 0.01 mol/L KH2PO4 buffer solution (pH adjusted to 3.0 with phosphoric acid).
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-10 min: 30% B
-
10-25 min: 30% to 70% B
-
25-40 min: 70% B
-
40-45 min: 70% to 30% B
-
45-50 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Protocol 2: HPLC-PDA Method for Indapamide and Related Impurities
This protocol is suitable for the simultaneous determination of indapamide and its related impurities.
-
Chromatographic System: HPLC with a Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: Phosphate buffer.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A suitable gradient to resolve all impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: PDA detection, monitoring at multiple wavelengths if necessary.
Mandatory Visualizations
To further clarify the processes and relationships discussed, the following diagrams are provided.
Conclusion
The use of this compound as a reference standard is indispensable for the robust validation of analytical methods for related impurities in certain diuretic drugs. While it is just one of several impurities that must be monitored, the validation data demonstrates that modern HPLC methods can be successfully developed and validated to be specific, accurate, and precise for a range of impurities, including this compound. The key to a successful method validation lies not in finding an "alternative" to using a specific impurity standard, but in developing a comprehensive analytical method that is suitable for its intended purpose of quantifying all potential process-related and degradation impurities. The protocols and data presented in this guide serve as a valuable resource for researchers and scientists in achieving this goal.
References
- 1. This compound 98 1205-30-7 [sigmaaldrich.com]
- 2. veeprho.com [veeprho.com]
- 3. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method [mdpi.com]
- 4. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Certificate of Analysis for 4-Chloro-3-sulfamoylbenzoic acid reference material
For researchers, scientists, and professionals in drug development, the quality and reliability of reference materials are paramount for accurate analytical testing and regulatory compliance. This guide provides a comparative analysis of commercially available 4-Chloro-3-sulfamoylbenzoic acid reference materials, focusing on key quality attributes presented in their Certificates of Analysis (CoA).
Quantitative Data Comparison
The following table summarizes the available quantitative data from the Certificates of Analysis of various suppliers for this compound reference material. It is important to note that the level of detail and the analytical methods reported may vary between suppliers.
| Parameter | MedChemExpress[1] | Lucerna-Chem (distributor for MedChemExpress)[2] | LGC Standards[3][4] | Sigma-Aldrich | TCI | Unspecified Supplier[5] |
| Purity (HPLC) | 99.79%[1] | 99.97%[2] | >95%[3][4] | - | >98.0% | >90% (Chromatographic Purity)[5] |
| Assay | - | - | - | 98% | - | - |
| Water Content (Karl Fischer) | 0.12%[1] | - | - | - | - | - |
| Residue on Ignition | 0.08%[1] | - | - | - | - | - |
| Identity (¹H NMR) | Conforms to structure[1] | - | - | - | - | Conforms to structure[5] |
| Identity (Mass Spec) | - | - | - | - | - | Conforms to structure[5] |
| Appearance | White to off-white (Solid)[1] | - | - | Solid | - | - |
Experimental Protocols
Detailed experimental protocols are often proprietary to the manufacturer. However, the following are general methodologies for the key analytical techniques used to certify reference materials.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of pharmaceutical reference standards. A typical HPLC method for a small organic molecule like this compound would involve:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance.
-
Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
¹H NMR for Structure Elucidation and Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of a reference material.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or Methanol-d₄).
-
Procedure: A small amount of the reference material is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the signals are compared against the expected spectrum for this compound.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Instrumentation: A mass spectrometer, often coupled with a chromatography system (LC-MS or GC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is common for this type of molecule.
-
Analysis: The mass spectrum will show a peak corresponding to the molecular ion of this compound, confirming its molecular weight.
Karl Fischer Titration for Water Content
This is the standard method for determining the water content in a substance.
-
Principle: The titration is based on the reaction of water with an iodine-sulfur dioxide reagent.
-
Instrumentation: A Karl Fischer titrator.
-
Procedure: A known weight of the reference material is dissolved in a suitable solvent and titrated with the Karl Fischer reagent. The amount of water is then calculated based on the volume of titrant consumed.
Visualizing the Quality Control Workflow
The following diagram illustrates a typical workflow for the certification of a chemical reference material.
Caption: A generalized workflow for the synthesis, quality control, and certification of a chemical reference material.
Logical Relationship of Analytical Data
The various analytical tests are interconnected to provide a comprehensive quality profile of the reference material.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
